Astragaloside VII
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H78O19 |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-7,7,12,16-tetramethyl-15-[(2R,5S)-2-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O19/c1-41(2)26(64-38-33(57)28(52)21(51)18-60-38)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(65-45)42(3,4)66-40-35(59)32(56)30(54)24(17-49)63-40)20(50)15-44(43,6)25(46)14-22(37(41)47)61-39-34(58)31(55)29(53)23(16-48)62-39/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,43+,44-,45+,46-,47+/m0/s1 |
InChI Key |
YDELUYNKSQLCJK-WJFBLDTJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(CO9)O)O)O)C |
Synonyms |
astragaloside VII |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Astragaloside Vii from Natural Sources
Plant Material Preparation and Pre-Extraction Processing Techniques
The initial and critical phase in the isolation of Astragaloside (B48827) VII is the preparation of the plant material, which significantly influences the efficiency and yield of the extraction process. This stage typically involves drying, pulverizing, and sometimes specific pre-treatment of the Astragalus roots.
The roots of Astragalus membranaceus are the primary source for Astragaloside VII. After harvesting, the roots are cleaned to remove soil and other extraneous matter. google.com They are then dried to reduce moisture content, which is crucial for preventing microbial degradation and preserving the chemical integrity of the saponins (B1172615). dergipark.org.tr Drying can be achieved through various methods, including air drying or oven drying at controlled temperatures.
Following drying, the roots are pulverized into a fine powder. dergipark.org.tr The particle size of the powdered material is a critical parameter; a smaller particle size increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. Research has indicated that a particle size of 0.5–1.0 mm is optimal for the extraction of this compound. thieme-connect.comiyte.edu.tr The powdered plant material is then stored in airtight containers to protect it from humidity and light until the extraction process begins. dergipark.org.tr
Conventional Extraction Methods in Research
Conventional methods for extracting this compound and other saponins from Astragalus root have been widely researched and typically involve the use of organic solvents and heat.
Solvent extraction is a fundamental technique for isolating this compound. The choice of solvent is paramount, as it determines the selectivity and efficiency of the extraction. Methanol (B129727) and ethanol (B145695) are commonly employed solvents due to their ability to effectively dissolve saponins. thieme-connect.comiyte.edu.trpensoft.netgoogle.com
In one optimized lab-scale study, methanol was identified as the preferred solvent for extracting this compound. thieme-connect.comiyte.edu.tr The study determined that a plant-to-solvent ratio of 1:20 (g/mL) was optimal. thieme-connect.comiyte.edu.tr The extraction is often carried out over several hours to ensure maximum yield of the target compound. thieme-connect.comiyte.edu.tr
Another approach involves using a 70% aqueous ethanol solution to reflux the dried roots of A. membranaceus. nih.gov After extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract. nih.gov This crude extract then undergoes further purification steps to isolate this compound.
Reflux extraction is a common and effective method for extracting saponins from plant materials. This technique involves heating the plant material with a solvent in a flask equipped with a condenser. The solvent vaporizes, cools in the condenser, and flows back into the flask, allowing for continuous extraction at a constant temperature. mdpi.com
For the extraction of astragalosides, reflux extraction is frequently used. For instance, powdered Astragali Radix has been extracted under reflux with methanol for 4 hours. tandfonline.com In another study, the roots of A. membranaceus were refluxed with 70% ethanol at 70-80 °C for 3 hours. koreascience.kr This method is favored for its simplicity and efficiency in extracting thermostable compounds like this compound. sciepub.com However, the prolonged heating time can be a drawback for heat-sensitive compounds. mdpi.com
| Parameter | Solvent Extraction | Reflux Extraction |
| Typical Solvents | Methanol, 70% Ethanol | Methanol, 70% Ethanol |
| Plant:Solvent Ratio | 1:20 (g/mL) thieme-connect.comiyte.edu.tr | Not always specified |
| Temperature | Varies, can be at room temperature or heated | Boiling point of the solvent |
| Duration | 8-10 hours thieme-connect.comiyte.edu.tr | 1-4 hours tandfonline.comnih.gov |
Solvent Extraction Approaches
Advanced and Emerging Extraction Methodologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced and emerging extraction techniques have been developed. These methods often offer higher efficiency, reduced environmental impact, and improved yields.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. sapub.org The direct interaction of microwaves with polar molecules generates heat rapidly and efficiently, leading to the disruption of plant cell walls and enhanced release of bioactive compounds. mdpi.com
Research on the extraction of astragalosides from Radix astragali has shown that MAE can significantly increase the extraction yield while reducing the extraction time. rjptonline.org An optimized MAE method for four main astragalosides employed 80% ethanol as the solvent, a solid-to-liquid ratio of 1:25 (g/mL), an extraction temperature of 70°C, and a microwave power of 700 W. sciepub.com The extraction was completed in three cycles of 5 minutes each. sciepub.com Studies have found that the yield of astragalosides increases with temperature up to 70°C, after which it may plateau or decrease. rjptonline.org
| MAE Parameter | Optimized Condition |
| Solvent | 80% Ethanol sciepub.com |
| Solid-Liquid Ratio | 1:25 (g/mL) sciepub.com |
| Temperature | 70 °C sciepub.com |
| Microwave Power | 700 W sciepub.com |
| Extraction Time | 3 cycles of 5 min sciepub.com |
Enzyme-Assisted Extraction (EAE) is a green technology that employs enzymes to break down the plant cell wall, facilitating the release of intracellular components. sciepub.com The primary components of plant cell walls, such as cellulose (B213188) and pectin, act as barriers to the extraction of bioactive compounds. sciepub.commdpi.com Enzymes like cellulase (B1617823) and pectinase (B1165727) can hydrolyze these structural polysaccharides, thereby increasing the extraction efficiency. sciepub.commdpi.com
Pressurized Liquid Extraction (PLE) Procedures
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern and efficient method for extracting bioactive compounds from solid matrices. researchgate.net This technique utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvent penetration into the sample matrix and improving analyte solubility. researchgate.net
For the extraction of astragalosides, including this compound, PLE offers significant advantages over traditional methods, such as reduced extraction time and lower solvent consumption. researchgate.netrsc.org A study focused on the simultaneous quantification of seven bioactive components in Radix Astragali, including several astragalosides, successfully employed a PLE method. rsc.org This highlights the technique's capability for rapid and sensitive extraction. rsc.org The process is automated and contains the sample in an environment free from oxygen and light, which helps in preserving the integrity of the extracted compounds. researchgate.net
Table 1: Comparison of Pressurized Liquid Extraction with Conventional Extraction
| Parameter | Pressurized Liquid Extraction (PLE) | Conventional Solvent Extraction |
|---|---|---|
| Extraction Time | Significant reduction (e.g., 22 minutes) researchgate.net | Longer duration (e.g., 18 hours) researchgate.net |
| Solvent Consumption | Reduced (e.g., 80 mL or less) researchgate.net | Higher (e.g., 300 mL) researchgate.net |
| Efficiency | High, due to increased temperature and pressure researchgate.net | Generally lower |
| Automation | Fully automated researchgate.net | Manual or semi-automated |
Semi-Bionic Extraction Approaches
Semi-bionic extraction is an innovative technique that simulates the environment of the human gastrointestinal tract to extract active components from medicinal plants. frontiersin.org This method is considered advantageous as it aligns with the traditional oral administration of herbal medicines and is economical, convenient, and does not damage the structure of the active compounds. frontiersin.org
While much of the research on semi-bionic extraction from Astragalus has focused on polysaccharides (APS), the principles can be applied to other constituents. frontiersin.orgbohrium.comnih.gov The process typically involves extraction in simulated gastric and intestinal juices. bohrium.com Studies have shown that this method can significantly improve the yield of polysaccharides from Astragalus membranaceus. frontiersin.orgfrontiersin.org For instance, one study reported an APS yield of 18.23% using a semi-bionic method. frontiersin.orgnih.gov This approach's focus on mimicking physiological conditions suggests its potential for extracting other bioactive molecules like this compound in a form that may reflect their state after oral consumption.
Purification Strategies and Methodologies for this compound
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a critical subsequent step to isolate this compound.
Chromatographic Purification Techniques
Chromatography is the cornerstone of purification for natural products like this compound. Various chromatographic techniques are employed, often in combination, to achieve high purity.
Column chromatography is a fundamental and widely used technique for the purification of astragalosides. iyte.edu.tr This method separates compounds based on their differential adsorption to a stationary phase packed in a column. Both normal-phase and reversed-phase silica (B1680970) gels are commonly utilized. iyte.edu.tr
In a typical procedure, the crude extract is loaded onto a silica gel column and eluted with a gradient of solvents. For normal-phase chromatography, solvent systems such as ethyl acetate:methanol:water and chloroform:methanol:water are used. iyte.edu.tr For reversed-phase (C18) silica gel columns, methanol:water or acetonitrile (B52724):water mixtures are common mobile phases. iyte.edu.trtandfonline.com The fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. iyte.edu.tr In some cases, multiple column chromatography steps are necessary to achieve the desired purity. desertking.com For instance, a crude fraction might first be subjected to normal-phase silica gel chromatography and then further purified using a reversed-phase column. desertking.com
For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool. shimadzu.com This technique utilizes high pressure to pass the sample through a packed column, allowing for very high-resolution separations. shimadzu.com It is often the final step in a purification sequence to obtain a highly pure compound. tandfonline.com
In the purification of astragalosides, reversed-phase columns (e.g., RP-C18) are frequently used. tandfonline.com The crude or partially purified extract is dissolved in a suitable solvent and injected into the preparative HPLC system. A gradient elution with solvents like acetonitrile and water is typically employed to separate the components. mdpi.com The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound. tandfonline.com The purity of the isolated compound is then confirmed using analytical HPLC. shimadzu.com
Table 2: Example of a Preparative HPLC Gradient for Astragaloside Purification
| Time (min) | % Acetonitrile | % Water |
|---|---|---|
| 0 | 10 | 90 |
| 60 | 60 | 40 |
This is an exemplary gradient; actual conditions may vary based on the specific separation. mdpi.com
Column Chromatography
Membrane Separation and Dialysis Methods
Membrane separation and dialysis are techniques primarily used for the purification of macromolecules, such as polysaccharides, by separating them from smaller molecules like salts and monosaccharides. While less directly applied to the final purification of a smaller molecule like this compound, they play a crucial role in the initial clean-up of crude extracts, particularly when dealing with water-soluble extracts rich in polysaccharides.
In the context of Astragalus extracts, dialysis is often used to purify Astragalus polysaccharides (APS). frontiersin.org A crude extract is placed in a dialysis bag with a specific molecular weight cutoff (e.g., 7 kDa), and this bag is immersed in water. frontiersin.org Smaller molecules pass through the membrane into the water, while the larger polysaccharides are retained inside the bag. frontiersin.org This process effectively removes low molecular weight impurities. One study reported an increase in polysaccharide content from 55.73% to 60.57% after dialysis. frontiersin.org While not a direct purification method for this compound, this step can be integral in a broader purification scheme by removing interfering polysaccharides from the crude extract before proceeding to chromatographic steps.
Analytical Characterization and Quantitative Determination of Astragaloside Vii in Research Contexts
Chromatographic Techniques for Identification and Quantification
Chromatography, a cornerstone of analytical chemistry, plays a pivotal role in the separation and analysis of Astragaloside (B48827) VII from complex matrices such as herbal extracts. Various chromatographic methods, distinguished by their stationary and mobile phases, are utilized to achieve high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Astragaloside VII. Its versatility allows for the use of different detectors to suit specific analytical needs.
HPLC coupled with an Ultraviolet (UV) detector is a widely used method for the quantification of compounds that possess a chromophore, a part of a molecule that absorbs UV or visible light. While effective for many compounds, saponins (B1172615) like this compound lack strong chromophores, which can present a challenge for sensitive detection using this method. koreascience.kr Despite this, HPLC-UV methods have been developed and optimized for the analysis of astragalosides. For instance, in one study, the chromatographic conditions were optimized using a gradient elution of 0.2% formic acid in water and acetonitrile (B52724) as mobile phases. unit.no Another study utilized a mobile phase of 1% acetic acid in water and 1% acetic acid in acetonitrile with detection at 208 nm. academicjournals.org
A specific HPLC method for detecting this compound involved a Thermo C18 column with a gradient elution of water and acetonitrile at a flow rate of 0.75 mL/min and a column temperature of 35°C. nih.govsemanticscholar.org The injection volume was 5 μL. nih.govsemanticscholar.org
Table 1: HPLC-UV Method Parameters for Astragaloside Analysis
| Parameter | Value |
|---|---|
| Mobile Phase A | 1% Acetic Acid in Water |
| Mobile Phase B | 1% Acetic Acid in Acetonitrile |
To overcome the limitations of UV detection for non-chromophoric compounds, Evaporative Light Scattering Detection (ELSD) is employed. ELSD is a universal detector that can analyze any non-volatile analyte, making it suitable for saponins like this compound. The principle involves nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid particles. This technique offers better sensitivity for compounds that are not amenable to UV detection.
HPLC with Ultraviolet (UV) Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of complex natural products. This powerful technique provides not only retention time data but also mass information, leading to highly specific and sensitive detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for the targeted quantification of specific compounds. unit.no It involves the selection of a precursor ion, its fragmentation, and the detection of specific product ions. This method, often utilizing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, significantly reduces matrix effects and improves the accuracy of quantification. unit.norsc.org
For the analysis of astragalosides, LC-MS/MS has been shown to be significantly more sensitive and accurate than HPLC-UV. unit.no A study developed a rapid HPLC-MS/MS method for the simultaneous quantification of seven bioactive components in Radix Astragali, achieving a run time of just 4.5 minutes per sample. rsc.org The detection was performed using an electrospray ionization (ESI) source. rsc.org Another method used a mobile phase of acetonitrile and 0.05% formic acid aqueous solution for the separation of astragalosides I-IV. researchgate.net
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.9912 |
| Intra- and Inter-day Variation (RSD) | < 4.57% |
| Recovery | 94.38-103.53% |
| Limits of Detection (LOD) | 0.03–0.60 ng/mL |
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it becomes a powerful tool for comprehensive metabolite profiling. UPLC-Q-TOF-MS/MS provides high-resolution mass data, enabling the accurate identification of known compounds and the characterization of unknown metabolites based on their fragmentation patterns.
A UPLC-MS method was established for the simultaneous determination of multiple saponins and flavonoids. mdpi.com Another study utilized a UPLC-TQD system in the positive electrospray ionization (+ESI) mode for the quantitation of astragalosides. mdpi.com The separation was achieved on an ACQUITY C18 column with a gradient elution of acetonitrile and 0.1% (v/v) formic acid in water. mdpi.com
Extracted Ion Current Chromatogram (EICC) Analysis
In the realm of quantitative analysis, particularly within complex matrices like herbal extracts, Extracted Ion Current Chromatogram (EICC) analysis stands out for its specificity and sensitivity. This technique is a data processing method used in conjunction with mass spectrometry (MS), typically following a chromatographic separation such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
For the determination of this compound, a specific mass-to-charge ratio (m/z) corresponding to the molecule is selected. In positive ion mode, this compound is often detected as a sodium adduct [M+Na]⁺ at an m/z of approximately 970 or as a protonated molecule [M+H]⁺ at m/z 948. oup.comoup.com In negative ion mode, it can be detected as the deprotonated molecule [M-H]⁻ at m/z 945.51. mdpi.com By monitoring only this specific m/z value, a chromatogram is generated that is highly selective for this compound, filtering out interferences from other co-eluting compounds. This allows for accurate quantification even in intricate biological samples. mdpi.com The retention time of this compound in such analyses is a critical parameter for its identification. For instance, in one UHPLC-MS analysis, this compound was identified with a retention time of 13.07 minutes. frontiersin.org
Spectroscopic and Other Advanced Analytical Approaches
Beyond chromatographic techniques, a range of spectroscopic and advanced analytical methods are indispensable for the complete structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a cornerstone for the structural elucidation of natural products like this compound. nih.govacgpubs.orgacs.org
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule (e.g., methyl, methylene (B1212753), methine, quaternary carbons). omicsonline.org While specific, complete ¹H and ¹³C NMR data for this compound is often presented in broader studies of Astragalus constituents, the analysis of related astragalosides provides a template for its characterization. mdpi.comscielo.br For instance, the ¹H NMR spectra of saponins typically show characteristic signals for anomeric protons of sugar moieties and methyl groups of the aglycone. mdpi.com
Table 1: Representative ¹³C NMR Chemical Shift Values for Saponins from Astragalus Species (Note: This table represents typical chemical shifts for related compounds and is for illustrative purposes. Specific values for this compound may vary.)
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-3 | ~88.5 |
| C-6 | ~79.9 |
| C-16 | ~82.4 |
| Anomeric C (Xylose) | ~105.1 |
| Anomeric C (Glucose) | ~107.4, ~106.3 |
This data is generalized from studies on various Astragalus saponins. desertking.com
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. mdpi.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems within the molecule. omicsonline.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. omicsonline.orgjocpr.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for connecting different structural fragments, such as linking sugar units to the aglycone and determining the glycosylation sites. omicsonline.orgmdpi.comjocpr.com For example, HMBC correlations can establish the linkage between an anomeric proton of a sugar and a specific carbon on the aglycone. desertking.com
Through the combined interpretation of these 1D and 2D NMR spectra, the complex structure of this compound, including the nature of its triterpenoid (B12794562) core and the sequence and linkage points of its sugar chains, can be definitively determined. nih.govacs.org
1D NMR (e.g., 1H NMR, 13C NMR)
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique frequently used in the analysis of this compound. nih.govfrontiersin.org It is prized for its high mass accuracy, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, TOF-MS can provide a precise molecular weight. For example, a study using HPLC-MS identified this compound with a molecular weight of 947.1108 Da, corresponding to the molecular formula C₄₇H₇₈O₁₉. oup.comoup.com When coupled with liquid chromatography (LC-MS), TOF-MS can rapidly separate and identify multiple constituents in complex mixtures, such as those from Astragalus extracts. oup.comresearchgate.net The technique can also be used in tandem with other mass spectrometry methods (MS/MS) to fragment the molecule and gain further structural information, such as the sequence of sugar loss. oup.comoup.com
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. unit.no The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net
Key functional groups that can be identified include:
Hydroxyl (-OH) groups: A broad absorption band typically in the region of 3600-3200 cm⁻¹ indicates the presence of hydroxyl groups from the sugar moieties and the aglycone. nih.gov
Alkyl (C-H) groups: Stretching vibrations for C-H bonds in methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region. researchgate.netnih.gov
Carbonyl (C=O) groups: While not present in the core structure of many astragalosides, this would appear around 1700 cm⁻¹ if present.
C-O bonds: Stretching vibrations for C-O bonds, abundant in the sugar units and ether linkages, typically appear in the fingerprint region between 1200 and 1000 cm⁻¹. researchgate.netnih.gov
While FTIR provides valuable information on the types of bonds present, it is generally used in conjunction with more structurally definitive methods like NMR and MS for the complete characterization of a complex molecule like this compound. rsc.org
Table 2: Characteristic FTIR Absorption Bands for this compound (Note: This table presents typical absorption bands. Specific values may vary based on the sample and measurement conditions.)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch | ~3259 |
| C-H Stretch | ~2922 |
| C=O Stretch | ~1612 |
| C-O-C Stretch | ~985 |
Data generalized from studies on Astragalus constituents. nih.gov
Thin-Layer Chromatography (TLC) Coupled with Detection Methods
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis of this compound. Its application is crucial for tracking the phytochemical profiles of extracts and fractions during isolation and purification processes. iyte.edu.tr In a typical application, silica (B1680970) gel plates, such as silica gel 60 F254, are utilized as the stationary phase. researchgate.netresearchgate.net
For the separation of this compound and related compounds, specific solvent systems are employed as the mobile phase. A commonly used system is a mixture of chloroform, methanol (B129727), and water, often in ratios like 13:7:2 (v/v/v) or 80:20:2 (v/v/v). iyte.edu.trresearchgate.net Following the development of the chromatogram, various detection methods are used to visualize the separated compounds. A prevalent method involves spraying the TLC plate with a 10% sulfuric acid solution in ethanol (B145695), followed by heating. This process reveals the spots of astragalosides, including this compound. Another detection technique involves observation under ultraviolet (UV) light, typically at a wavelength of 365 nm, which can be effective for certain compounds. researchgate.net
Furthermore, bioautographic methods can be coupled with TLC to assess the biological activity of the separated compounds directly on the plate. For instance, an acetylcholinesterase (AChE) inhibitory activity assay can be performed where the developed plate is treated with the enzyme. Active inhibitors, such as certain astragalosides, appear as distinct spots against a colored background, allowing for a qualitative assessment of their inhibitory strength. mdpi.com
Method Validation Parameters in Analytical Research
To ensure the reliability and accuracy of quantitative analytical methods for this compound, a comprehensive validation process is essential. This process evaluates several key parameters as outlined below.
Linearity and Calibration Curve Determination
Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For the quantitative analysis of astragalosides, including this compound, calibration curves are constructed by plotting the peak area against a series of known concentrations of a reference standard. koreascience.kr
In research, a good linear relationship is indicated by a high correlation coefficient (r²), which should ideally be close to 1.0. For instance, in the analysis of various astragalosides, linear regression analysis of calibration plots has consistently shown good linearity with r² values greater than 0.99. nih.govnih.govnih.gov Specifically for this compound, a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a Charged Aerosol Detector (CAD) demonstrated a good linear relationship. researchgate.netiyte.edu.tr
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. koreascience.krrsc.org
For the analysis of astragalosides, various methods have reported a range of LOD and LOQ values. For example, a liquid chromatography-electrospray ionization time-of-flight mass spectrometry (LC-ESI-TOF-MS) method for seven astragalosides reported LODs in the range of 0.10-0.22 ng and LOQs in the range of 0.22-0.52 ng. nih.gov Another study using UPLC-MS/MS reported LODs and LOQs for 25 analytes, including astragalosides, to be in the ranges of 0.05–1.94 ng/mL and 0.15–5.88 ng/mL, respectively. nih.gov
Precision (Intra-day and Inter-day Variability)
Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision evaluates the variability within the same day, while inter-day precision assesses the variability across different days. spandidos-publications.com
Accuracy and Recovery Assessment
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ingentaconnect.com
In the analysis of this compound and related compounds, high recovery rates are indicative of an accurate method. A validated UHPLC-CAD method for this compound reported a recovery in the range of 98.17% to 101.86%. iyte.edu.tr Another study on seven astragalosides using an internal standard showed an accuracy higher than 92.9%. nih.gov Recovery assessments for other astragalosides and related compounds in various matrices have also shown high recovery rates, often between 94.24% and 103.24%. nih.gov
Evaluation of Matrix Effects
In complex samples, such as plant extracts, the sample matrix can interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to ion suppression or enhancement. This is known as the matrix effect and its evaluation is crucial for the accuracy of quantitative analysis. researchgate.netunit.no
The matrix effect is often assessed by comparing the response of an analyte in a standard solution to its response in a sample matrix spiked with the same amount of the analyte. The absence of a significant matrix effect is a key validation parameter for methods analyzing compounds in complex biological or herbal matrices. nih.govplos.org For the analysis of multiple components in Radix Astragali, methods have been developed and validated to demonstrate the absence of significant matrix effects, ensuring the reliability of the quantitative results. rsc.orgresearchgate.net
Biosynthesis and Metabolic Pathways of Astragalosides in Plants
Precursor Pathways for Triterpenoid (B12794562) Saponin (B1150181) Synthesis
The journey to synthesize the complex structure of Astragaloside (B48827) VII begins with the creation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com These five-carbon units are the fundamental building blocks for all isoprenoids. nih.govmdpi.com Plants utilize two distinct and compartmentalized pathways to generate these crucial precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comnih.gov
Mevalonate (MVA) Pathway Components and Regulation
The MVA pathway, primarily operating in the cytoplasm, initiates with acetyl-CoA. mdpi.commdpi.com Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonic acid (MVA), which is then phosphorylated and decarboxylated to yield IPP. mdpi.comresearchgate.net Several key enzymes regulate this pathway, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a critical rate-limiting enzyme. mdpi.comnih.gov Studies have shown that the upregulation of HMGR gene expression can lead to an increased production of astragalosides. mdpi.com In Astragalus membranaceus, multiple HMGR genes (HMGR1, HMGR2, and HMGR3) have been identified, and their differential upregulation in response to certain transcription factors has been linked to enhanced astragaloside synthesis. mdpi.com
| Key Enzymes in the MVA Pathway | Function |
| Acetoacetyl-CoA thiolase (AACT) | Catalyzes the condensation of two acetyl-CoA molecules. mdpi.comresearchgate.net |
| HMG-CoA synthase (HMGS) | Converts acetoacetyl-CoA to HMG-CoA. mdpi.comresearchgate.net |
| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate; a key regulatory point. mdpi.comnih.gov |
| Mevalonate kinase (MK) | Phosphorylates mevalonate. mdpi.comresearchgate.net |
| Phosphomevalonate kinase (PMK) | Further phosphorylates phosphomevalonate. mdpi.comresearchgate.net |
| Mevalonate diphosphate (B83284) decarboxylase (MVD) | Decarboxylates mevalonate diphosphate to form IPP. mdpi.comresearchgate.net |
2-C-Methyl-D-erythritol-4-Phosphate (MEP) Pathway Integration
The MEP pathway, located in the plastids, provides an alternative route to IPP and DMAPP, starting from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govechelon-inc.comwikipedia.org While the MVA pathway is the primary source of precursors for cytosolic sesquiterpenes and triterpenes like astragalosides, the MEP pathway contributes to the biosynthesis of other isoprenoids. mdpi.com However, there is evidence of cross-talk and integration between these two pathways, ensuring a balanced supply of precursors for various metabolic needs within the plant. nih.govnih.gov The first committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), leading to the formation of MEP. nih.govwikipedia.org
Key Enzyme Genes and Their Roles in Cycloartane (B1207475) Biosynthesis
Following the synthesis of IPP and DMAPP, the pathway proceeds to the formation of the characteristic cycloartane skeleton of astragalosides. This phase involves a series of condensation and cyclization reactions catalyzed by specific enzymes. mdpi.commdpi.com
Farnesyl Pyrophosphate Synthase (FPS)
Farnesyl pyrophosphate synthase (FPS) is a crucial enzyme that catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP), a 15-carbon intermediate. nih.govnih.gov This reaction is a key branching point in isoprenoid metabolism, as FPP is a precursor for various compounds, including sesquiterpenes and triterpenes. nih.gov In Astragalus membranaceus, the expression of the FPS gene has been shown to be a regulatory point in the biosynthesis of astragalosides. nih.govsci-hub.st Studies have demonstrated that the overexpression of FPS can lead to increased accumulation of triterpenoids. acs.org
Squalene (B77637) Epoxidase (SE)
The final step in the formation of the immediate precursor for cyclization is catalyzed by squalene epoxidase (SE). This enzyme introduces an epoxide group across the 2,3-double bond of squalene to form 2,3-oxidosqualene. mdpi.comnih.govlifesciencesite.com This epoxidation reaction is essential as it activates the squalene molecule for the subsequent cyclization into the complex polycyclic structure of cycloartenol (B190886), the backbone of cycloartane-type triterpenoids like Astragaloside VII. mdpi.commdpi.comnih.gov The expression of the SE gene is also considered a significant regulatory point in the biosynthesis of astragalosides. nih.govnih.gov
Cycloartenol Synthase (CAS)
Cycloartenol synthase (CAS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of astragalosides. nih.gov It belongs to the oxidosqualene cyclase (OSC) family of enzymes. nih.govwikipedia.org The primary function of CAS is to convert (S)-2,3-epoxysqualene into cycloartenol through a cyclization reaction. wikipedia.orgmdpi.com This reaction establishes the fundamental cycloartane skeleton, which serves as the precursor for all cycloartane-type triterpenoid saponins (B1172615), including the various astragalosides. mdpi.commdpi.com
In Astragalus membranaceus, specific CAS genes, such as AmCAS1 and AmOSC3, have been identified and functionally characterized. mdpi.comuni.lunih.gov AmCAS1 was the first CAS reported from the Astragalus genus and has been shown to effectively catalyze the formation of cycloartenol. mdpi.comuni.lu Similarly, AmOSC3 is recognized as a cycloartenol synthase closely linked to the production of cycloartane-type astragalosides. nih.gov The expression of these genes is crucial for the synthesis of the astragaloside backbone. mdpi.com While the basic skeleton, cycloartenol, can be synthesized in various plant tissues, further modifications are necessary to produce the final astragaloside compounds. mdpi.com
Downstream Glycosylation and Structural Modification Enzymes
Following the formation of the cycloartenol skeleton, a series of downstream modifications, including oxidation and glycosylation, are required to generate the vast diversity of astragalosides. mdpi.comnih.gov These reactions are primarily catalyzed by two major families of enzymes: Uridine Diphosphate Glycosyltransferases (UGTs) and Cytochrome P450 enzymes (CYP450s). mdpi.comfrontiersin.org
Uridine Diphosphate Glycosyltransferases (UGTs) are responsible for the glycosylation of the astragaloside aglycone, cycloastragenol (B1669396). mdpi.com This process involves the transfer of sugar moieties, such as glucose or xylose, from a UDP-sugar donor to the cycloastragenol backbone. mdpi.comoup.com Glycosylation is a critical final step that significantly enhances the structural diversity and biological activity of astragalosides. mdpi.comoup.comoup.comresearchgate.net
In Astragalus membranaceus, several UGTs have been identified and characterized for their specific roles in astragaloside biosynthesis. uni.lu For instance:
AmUGT15 catalyzes 3-O-xylosylation. uni.lu
AmUGT14 is responsible for 3-O-glucosylation. uni.lu
AmUGT13 performs 25-O-glucosylation/25-O-xylosylation. uni.lu
AmUGT7 carries out 2ʹ-O-glucosylation of cycloastragenol glycosides. uni.lu
These enzymes can attach single or multiple sugar chains at various positions on the cycloastragenol molecule, including the 3-OH, 6-OH, and 25-OH positions, leading to the formation of different astragalosides. mdpi.commdpi.com The combinatorial action of these UGTs is a key determinant of the final astragaloside profile in the plant. researchgate.net While research has identified UGTs for various isoflavones in Astragalus membranaceus, such as AmUGT88E29 and AmUGT88E30, the specific UGTs for every glycosylation step of all astragalosides are still under investigation. nih.govacs.org
Cytochrome P450 (CYP450) monooxygenases are crucial for the structural modification of the cycloartenol skeleton to form the aglycone cycloastragenol. mdpi.comfrontiersin.org These enzymes catalyze a series of oxidation and hydroxylation reactions that are essential for creating the characteristic features of cycloastragenol, such as hydroxyl groups at the C6, C16, and C25 positions. mdpi.commdpi.com
The CYP450 superfamily is highly diverse, and specific families are implicated in astragaloside biosynthesis. mdpi.com The CYP71, CYP72, and CYP85 families are thought to be involved in these modification steps. mdpi.com Transcriptome analysis of Astragalus mongholicus has identified numerous CYP450 genes potentially involved in this pathway. mdpi.com For example, a study identified 209 P450 genes (AmP450s) from the A. mongholicus genome, with several candidates, including CYP71A28, CYP71D16, and CYP72A69, showing significant potential for involvement in astragaloside biosynthesis based on co-expression analysis. mdpi.com
The conversion of cycloartenol to cycloastragenol is a multi-step process that may involve several specific CYP450 enzymes. mdpi.com The formation of the 20,24-epoxy ring and the addition of hydroxyl groups are key transformations catalyzed by this enzyme family. mdpi.comresearchgate.net While the exact sequence and the specific enzymes for each step are still being fully elucidated, the role of CYP450s in generating the oxidized backbone of astragalosides is well-established. mdpi.comfrontiersin.org
Uridine Diphosphate Glycosyltransferases (UGTs) in Glycosylation
Transcriptional Regulation of Astragaloside Biosynthesis Genes
The biosynthesis of astragalosides is tightly regulated at the transcriptional level, involving various transcription factors (TFs) that control the expression of key biosynthetic genes like CAS, CYP450s, and UGTs. mdpi.commdpi.com These TFs can act as activators or repressors, modulating the metabolic flux towards astragaloside production.
Studies have shown that elicitors like methyl jasmonate (MeJA) can significantly up-regulate the expression of genes in the astragaloside biosynthetic pathway. sci-hub.stnih.govcornell.edu Treatment with MeJA has been found to increase the transcript levels of genes such as AACT, MK, MVD, IDI, FPS, SS, and CAS in hairy root cultures of Astragalus membranaceus. sci-hub.st This suggests that these genes are responsive to stress-related signaling pathways, which can be harnessed to enhance astragaloside production.
Furthermore, heterologous expression of certain transcription factors has been shown to influence astragaloside accumulation. mdpi.com For example, the overexpression of transcription factors like Arabidopsis MYB12, PAP1 (production of anthocyanin pigment 1), and the maize LC (leaf color) gene in A. membranaceus hairy roots differentially up-regulated the production of astragalosides I, II, III, and IV. mdpi.commdpi.com These findings indicate that TFs from the MYB family play a significant role in regulating the pathway. mdpi.com The identification of specific TFs that control the expression of astragaloside biosynthetic genes is an active area of research, with the goal of engineering plants for higher yields of these valuable compounds. mdpi.comfrontiersin.org
Chemical Modification and Semi Synthesis of Astragaloside Vii Derivatives for Biological Evaluation
Rationale for Derivative Synthesis to Explore Structure-Activity Relationships
The primary motivation for synthesizing derivatives of Astragaloside (B48827) VII is to investigate its structure-activity relationships (SAR). yok.gov.tr By systematically modifying specific functional groups on the parent molecule, scientists aim to identify which parts of the structure are essential for its biological effects and to potentially develop new analogues with improved potency or altered activity profiles. nih.goviyte.edu.tr
The exploration of SAR is crucial for designing new, more effective compounds. For instance, in the context of vaccine adjuvants, the goal is to create derivatives that can elicit a more robust and specific immune response, such as a balanced Th1/Th2 response or enhanced T cell activation, compared to the parent compound. nih.govnih.govbiorxiv.org Modifications can alter key physicochemical properties like hydrophilicity or lipophilicity, which can significantly influence how the molecule interacts with biological systems. nih.gov For example, increasing the lipophilicity of Astragaloside VII has been shown to improve the Cytotoxic T-Lymphocyte (CTL) response. nih.gov The synthesis and subsequent biological evaluation of these derivatives provide valuable insights into the mechanisms underlying their adjuvant activities, which can guide the future development of saponin-based vaccine adjuvants. nih.govnih.goviyte.edu.tr
Semi-synthetic Strategies and Reaction Conditions
A variety of chemical reactions have been employed to create semi-synthetic derivatives of this compound and its aglycone, cycloastragenol (B1669396). These strategies target specific hydroxyl and carboxyl groups on the molecule to introduce new functionalities.
Oxidation Reactions (e.g., TEMPO-mediated oxidation)
Oxidation is a key first step in modifying the sugar moieties of this compound. The primary alcohol groups are particularly targeted to introduce carboxylic acid functionalities, which can then be used for further conjugation.
(2,2,6,6-Tetrachloro-piperidine-1-yl)oxyl (TEMPO)-mediated oxidation has been successfully used to selectively oxidize the primary alcohols on the glucose moieties of this compound. nih.govibg.edu.tr This reaction, typically carried out in the presence of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaOCl) in water at 0°C, converts the primary alcohols to carboxylic acids, yielding dicarboxylic this compound (DC-AST VII). nih.govresearchgate.net This derivative is more hydrophilic than the parent compound. nih.gov
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| TEMPO-mediated Oxidation | This compound, TEMPO, NaBr, NaOCl, H₂O, 0 °C | Dicarboxylic this compound (DC-AST VII) | 57% | nih.govresearchgate.net |
Esterification and Acylation
Esterification and acylation reactions are used to modify the hydroxyl groups of the aglycone part of Astragalus saponins (B1172615). yok.gov.tr For instance, the aglycone astragenol (B6596355), derived from this compound, has been subjected to acylation. yok.gov.tr In one example, astragenol was treated with propionic anhydride (B1165640) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in pyridine (B92270), and the mixture was refluxed for four hours to produce an acylated derivative. yok.gov.tr
Alkylation
Alkylation is another strategy employed to modify the aglycones of this compound. yok.gov.tr This involves the introduction of an alkyl group, typically at a hydroxyl position, to alter the lipophilicity and steric properties of the molecule. This method has been applied to cycloastragenol and cyclocanthagenol, the aglycones of this compound and IV, to generate a library of derivatives for biological screening. yok.gov.tr
Elimination Reactions
Elimination reactions have been utilized in the semi-synthesis of derivatives from the aglycones of this compound. yok.gov.tr These reactions typically involve the removal of a molecule, such as water, to form a double bond, thereby altering the core structure of the sapogenin. This approach contributes to diversifying the chemical library of compounds derived from Astragalus saponins for biological evaluation. yok.gov.trthieme-connect.de
Condensation Reactions (e.g., Amide bond formation)
Condensation reactions, particularly amide bond formation, are a powerful tool for conjugating molecules to the carboxyl groups of this compound derivatives. nih.goviyte.edu.tr The dicarboxylic this compound (DC-AST VII) serves as a key intermediate for such modifications. nih.govibg.edu.tr
The carboxyl groups of DC-AST VII can be coupled with amines, such as dodecylamine, to form amide bonds. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), with the addition of a base like N,N-Diisopropylethylamine (DIPEA) in a solvent like pyridine at elevated temperatures (e.g., 60°C). nih.govresearchgate.net This specific modification resulted in the synthesis of dodecylamine-conjugated this compound (DAC-AST VII), a more hydrophobic analogue of the parent compound. nih.goviyte.edu.tr
| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Amide Bond Formation | Dicarboxylic this compound (DC-AST VII) | Dodecylamine, EDC/HOBt, DIPEA, Pyridine, 60 °C | Dodecylamine-conjugated this compound (DAC-AST VII) | 28% | nih.govresearchgate.net |
Elucidation of Chemical Structures of Newly Synthesized Analogs
The definitive identification of newly synthesized this compound derivatives is crucial to confirm the success of chemical modifications and to understand the basis of their biological activity. This process relies on a combination of advanced spectroscopic techniques to provide a comprehensive structural characterization.
In recent studies, semi-synthetic analogs of this compound (AST VII) have been developed to modulate its physicochemical properties and biological functions. nih.gov For instance, two notable derivatives, a dicarboxylic this compound (DC-AST VII) and a dodecylamine-conjugated this compound (DAC-AST VII), were synthesized. nih.govresearchgate.net The elucidation of their complex structures was accomplished primarily through the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Time-of-Flight Mass Spectrometry (TOF-MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H and ¹³C) and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are powerful tools for determining the precise atomic connectivity and stereochemistry of a molecule. acs.orgmdpi.com These techniques allow researchers to map out the carbon-hydrogen framework and confirm the attachment points of sugar moieties and newly introduced functional groups. mdpi.com For example, in the synthesis of a water-soluble glucuronide derivative of another natural product, NMR was used to confirm the attachment site of the carbohydrate moiety. mdpi.com
Mass Spectrometry (MS) : High-resolution mass spectrometry, particularly TOF-MS, is employed to determine the exact molecular weight of the newly synthesized analogs. nih.gov This measurement provides the elemental composition, confirming that the desired chemical transformation has occurred and yielding the molecular formula. mdpi.com
The combination of these methods provides unambiguous evidence for the structures of the novel derivatives. nih.govacs.org For example, the creation of DC-AST VII, a more hydrophilic analog, was confirmed by identifying the two glucuronic acids on the aglycone structure. nih.gov Conversely, the structure of the hydrophobic analog, DAC-AST VII, was verified by identifying the dodecylamide hydrocarbon chains linked to the glucuronic acid moieties. nih.gov
Table 1: Spectroscopic Methods for Structure Elucidation of this compound Analogs
| Derivative Name | Abbreviation | Key Modification | Spectroscopic Methods Used | Reference |
|---|---|---|---|---|
| Dicarboxylic this compound | DC-AST VII | Oxidation of primary alcohols to carboxylic acids | 1D & 2D NMR, TOF-MS | nih.gov |
Preparation of Aglycone Derivatives (e.g., Cycloastragenol derivatives)
Cycloastragenol (CAG) is the primary aglycone, or non-sugar component, of this compound and other related saponins found in the Astragalus genus. tpcj.orgmdpi.com As a potent telomerase activator, cycloastragenol itself is a significant target for chemical modification to generate novel derivatives with potentially enhanced therapeutic properties. iyte.edu.trresearchgate.net The preparation of these derivatives involves both chemical synthesis and biotransformation approaches.
Chemical Synthesis Methods: A variety of semi-synthetic derivatives have been prepared from cycloastragenol isolated from natural sources. yok.gov.tr These methods involve targeted reactions at specific functional groups on the cycloastragenol scaffold. Common synthetic strategies include:
Oxidation, Esterification, and Alkylation : These reactions modify the hydroxyl groups present on the cycloastragenol molecule. yok.gov.tr
Acetylation : Using reagents like acetic anhydride to produce acetylated derivatives. tpcj.org
Elimination and Condensation Reactions : To create further structural diversity. yok.gov.tr
Baeyer-Villiger Reaction : This reaction has been used to achieve cleavage of Ring A in the cycloastragenol structure, leading to the formation of an unusual nor-triterpenoid skeleton. tpcj.org
Biotransformation Methods: Microbial transformation offers an alternative route to generate novel cycloastragenol derivatives. This method utilizes the enzymatic machinery of microorganisms, such as endophytic fungi isolated from Astragalus species, to perform specific chemical modifications that may be difficult to achieve through conventional chemistry. iyte.edu.tr
Microbial Transformation : Incubation of cycloastragenol with specific fungal strains (e.g., Alternaria eureka, Neosartorya hiratsukae) has yielded new derivatives through reactions such as oxygenation, oxidation, epoxidation, dehydrogenation, and even cleavage of the cycloartane (B1207475) ring system. iyte.edu.tr
These varied approaches have led to the creation of a large library of cycloastragenol derivatives, which are then evaluated for various biological activities, including cytotoxic effects against cancer cell lines. yok.gov.tr
Table 2: Summary of Preparation Methods for Cycloastragenol Derivatives
| Preparation Method | Type | Reactions/Processes | Resulting Derivatives | Reference |
|---|---|---|---|---|
| Chemical Semi-synthesis | Chemical | Oxidation, Esterification, Alkylation, Elimination, Condensation | Various functionalized derivatives | yok.gov.tr |
| Chemical Semi-synthesis | Chemical | Acetylation | Acetylated products | tpcj.org |
| Chemical Semi-synthesis | Chemical | Baeyer-Villiger Reaction | Ring A-cleaved nor-triterpenoid | tpcj.org |
Preclinical Pharmacological Investigations of Astragaloside Vii and Its Derivatives
Immunomodulatory Mechanisms in In Vitro and Animal Models
Astragaloside (B48827) VII (AST VII), a cycloartane (B1207475) saponin (B1150181) isolated from Astragalus species, has demonstrated significant immunomodulatory properties in various preclinical studies. researchgate.netnih.gov Its potential as a vaccine adjuvant is of particular interest, with research focusing on its ability to stimulate balanced immune responses and activate key immune cells. nih.govnih.gov
Adjuvant Activity Assessment
The adjuvant properties of Astragaloside VII have been evaluated in several studies, highlighting its capacity to enhance and direct the immune response to co-administered antigens.
This compound has been shown to promote a balanced Th1/Th2 immune response, a desirable characteristic for an adjuvant as it ensures both cell-mediated and humoral immunity are engaged. researchgate.netnih.gov In studies involving a Newcastle Disease virus (NDV) vaccine, administration of AST VII led to the production of both IL-2, a cytokine associated with Th1 responses, and IL-4, which is characteristic of Th2 responses. researchgate.netnih.gov This balanced response is crucial for effective clearance of pathogens. Further research has indicated that AST VII can also stimulate the production of other Th1-related cytokines such as IFN-γ and Th17-related cytokines like IL-17A. semanticscholar.org The co-treatment of human whole blood cells with AST VII and an H3N2 influenza vaccine resulted in increased levels of IL-2 and IFN-γ, further supporting its role in promoting a Th1-biased response. semanticscholar.org
A key function of a vaccine adjuvant is to increase the production of antigen-specific antibodies. This compound has been found to significantly enhance the production of neutralizing and antigen-specific antibodies, including Immunoglobulin G (IgG) and its subclasses, IgG1 and IgG2b. researchgate.netnih.gov In a study using a Newcastle Disease virus vaccine in Swiss albino mice, the administration of AST VII with both live and inactivated vaccines induced a notable increase in NDV-specific IgG, IgG1, and IgG2b antibody responses. researchgate.netnih.gov The presence of both IgG1, which is indicative of a Th2 response, and IgG2b, which points towards a Th1 response, further corroborates the ability of AST VII to induce a balanced immune reaction. iyte.edu.tr Similarly, in an in-vitro study with an H3N2 vaccine, AST VII was shown to increase IgG1 antibody titers. iyte.edu.tr
Induction of Th1/Th2 Balanced Immune Responses
Effects on Antigen-Presenting Cell Maturation (e.g., Dendritic Cells)
The maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), is a critical step in the initiation of an adaptive immune response. Saponins (B1172615) like this compound are known to promote the maturation and activation of APCs. researchgate.net
The maturation of dendritic cells is characterized by the upregulation of specific surface markers. Studies have shown that while this compound alone does not induce the expression of MHC II, CD86, or CD80 on bone marrow-derived dendritic cells (BMDCs), its co-stimulation with lipopolysaccharide (LPS) leads to a significant enhancement of these markers. nih.goviyte.edu.tr This suggests that AST VII can amplify the maturation signals provided by other stimuli. nih.gov In LPS-treated mouse BMDCs, AST VII increased the expression of MHC II, CD86, and CD80. nih.govresearchgate.net Interestingly, certain derivatives of AST VII, such as DC-AST VII, have been shown to increase the expression of MHC II, CD86, and CD80 on BMDCs even without LPS stimulation. nih.gov
Table 1: Effect of this compound and its Derivatives on Dendritic Cell Surface Marker Expression
| Compound | Treatment | Cell Type | Marker Upregulation | Finding | Source |
| This compound | AST VII + LPS | Mouse BMDCs | MHC II, CD86, CD80 | Enhanced expression compared to LPS alone. nih.govnih.gov | nih.govnih.gov |
| DC-AST VII | DC-AST VII | Mouse BMDCs | MHC II, CD86, CD80 | Increased expression without LPS stimulation. nih.gov | nih.gov |
In addition to modulating surface markers, this compound also influences the cytokine production profile of dendritic cells. In LPS-treated mouse BMDCs, AST VII was found to increase the production of the pro-inflammatory cytokine IL-1β. nih.govnih.govresearchgate.net Furthermore, the co-stimulation of BMDCs with AST VII and LPS resulted in an increased secretion of IL-12, a key cytokine that drives the differentiation of Th1 cells. nih.goviyte.edu.tr The ability of AST VII to induce IL-1β is thought to play a role in its capacity to promote dendritic cell maturation and T cell activation. iyte.edu.tr Derivatives of AST VII, such as DAC-AST VII, have also been shown to boost IL-1β production in human whole blood cells. nih.gov
Table 2: Effect of this compound and its Derivatives on Cytokine Production by Dendritic Cells
| Compound | Treatment | Cell Type | Cytokine | Finding | Source |
| This compound | AST VII + LPS | Mouse BMDCs | IL-1β | Increased production. nih.govnih.gov | nih.govnih.gov |
| This compound | AST VII + LPS | Mouse BMDCs | IL-12 | Increased secretion. nih.goviyte.edu.tr | nih.goviyte.edu.tr |
| DAC-AST VII | DAC-AST VII + PMA/Ionomycin | Human Whole Blood Cells | IL-1β | Remarkably boosted production. nih.gov | nih.gov |
Modulation of Surface Marker Expression (e.g., MHC II, CD86, CD80)
T Cell Activation and Proliferation
This compound (AST VII), a cycloartane-type triterpenoid (B12794562) saponin, has demonstrated notable immunomodulatory properties, particularly in the context of T cell-mediated immune responses. Preclinical studies have highlighted its potential to enhance T cell activation and proliferation, key processes in adaptive immunity.
Induction of Activation Marker Expression (e.g., CD44 on CD4+, CD8+ T cells)
A significant indicator of T cell activation is the upregulation of surface markers like CD44. In in vitro mixed leukocyte reaction experiments, this compound and its derivatives have been shown to increase the expression of the activation marker CD44 on both mouse CD4+ and CD8+ T cells. nih.govresearchgate.netnih.govibg.edu.tr This suggests that AST VII can directly or indirectly promote the activation of these critical T cell subsets. The increased expression of CD44 is a hallmark of antigen-experienced T cells and is associated with enhanced effector functions.
Modulation of T Helper Cytokines (e.g., IL-2, IFN-γ, IL-4, TNF-α)
The immunomodulatory effects of this compound extend to its influence on the production of T helper (Th) cytokines, which orchestrate the nature and magnitude of an immune response.
Th1-type Cytokines: Studies have consistently shown that this compound can promote the secretion of Th1-associated cytokines. frontiersin.orgmdpi.com Specifically, it has been observed to increase the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). frontiersin.orgresearchgate.netnih.gov IL-2 is a crucial cytokine for T cell proliferation and differentiation, while IFN-γ is a potent activator of macrophages and plays a key role in cell-mediated immunity. nih.gov However, in some experimental settings, particularly in PMA-ionomycin stimulated human whole blood, AST VII has been reported to suppress the production of IL-2, IFN-γ, and TNF-α. nih.gov
Th2-type Cytokines: In contrast to its effects on Th1 cytokines, this compound and its derivatives have not been found to stimulate the production of the Th2 cytokine, Interleukin-4 (IL-4). nih.gov This suggests a preferential promotion of Th1-biased immune responses.
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, has also been investigated. While some Astragalus saponins are known to stimulate its release, specific studies on this compound have shown a suppressive effect on TNF-α production in certain models. nih.govresearchgate.net
The ability of this compound to modulate cytokine profiles, particularly enhancing Th1-type responses, underscores its potential as an adjuvant in vaccines to drive cell-mediated immunity. nih.govspandidos-publications.com
Modulation of Macrophage Responses (e.g., IL-1β secretion)
Macrophages are key players in the innate immune system, and their activation is critical for initiating and shaping adaptive immune responses. This compound has been shown to modulate macrophage activity, notably by influencing the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
In studies using human whole blood cells stimulated with PMA/ionomycin, this compound and its derivatives significantly increased the production of IL-1β. nih.govnih.gov Furthermore, in lipopolysaccharide (LPS)-treated mouse bone marrow-derived dendritic cells (BMDCs) and bone marrow-derived macrophages (BMDMs), this compound enhanced the secretion of IL-1β. nih.govresearchgate.net This induction of IL-1β suggests that AST VII can activate innate immune cells, which is a crucial first step in mounting an effective immune response. nih.gov It is worth noting that other components of Astragalus, such as Astragalus polysaccharide (APS), have also been shown to increase IL-1β secretion in macrophage cell lines like RAW264.7. nih.gov Conversely, in some contexts, APS has been reported to suppress IL-1β production. spandidos-publications.com
Anticancer Research in Experimental Models (e.g., Cell Lines, Xenografts)
Beyond its immunomodulatory effects, this compound is being investigated for its potential anticancer properties. Research in various experimental models has provided preliminary evidence of its ability to inhibit tumor growth.
Inhibition of Tumor Cell Proliferation
Several studies have demonstrated the anti-proliferative effects of Astragalus saponins, including this compound, on various cancer cell lines. While much of the research has focused on Astragaloside IV (ASIV), the broader class of Astragalus saponins has shown promise. For instance, an extract of Astragalus saponins was found to inhibit the proliferation of HT-29 human colon cancer cells. oup.com This inhibition was associated with cell cycle arrest at the S and G2/M phases. oup.comresearchgate.net Although direct studies on this compound's effect on specific cancer cell line proliferation are less common, the general anti-proliferative activity of Astragalus saponins suggests a potential role for AST VII in this area. oup.com It has been noted that Astragalus polysaccharides (APS) can also inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.gov
Induction of Apoptosis Pathways
A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis, in tumor cells. Astragalus saponins have been shown to promote apoptosis in cancer cells. researchgate.netmdpi.comresearchgate.net For example, Astragalus saponin extract was found to induce apoptosis in HT-29 human colon cancer cells, as evidenced by caspase-3 activation and poly(ADP-ribose) polymerase cleavage. researchgate.net While specific data on this compound is limited, research on the closely related Astragaloside IV has shown it can induce apoptosis in various cancer cells by modulating apoptosis-related proteins such as Bax and Bcl-2. nih.govfrontiersin.org The induction of apoptosis by Astragalus saponins often involves the activation of intrinsic and extrinsic pathways. mdpi.com
Table of Research Findings on this compound and its Derivatives
| Pharmacological Effect | Model System | Key Findings | References |
| T Cell Activation | Mouse CD4+ and CD8+ T cells | Increased expression of CD44. | nih.govresearchgate.netnih.govibg.edu.tr |
| Cytokine Modulation | Human whole blood cells, Mouse splenocytes | Increased IL-2 and IFN-γ; No effect on IL-4; Suppressed TNF-α in some models. | nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov |
| Macrophage Modulation | Human whole blood cells, Mouse BMDMs | Increased IL-1β secretion. | nih.govresearchgate.netnih.gov |
| Anticancer - Proliferation | Human colon cancer cells (HT-29) | Inhibition of cell proliferation by Astragalus saponin extract. | oup.comresearchgate.net |
| Anticancer - Apoptosis | Human colon cancer cells (HT-29) | Induction of apoptosis by Astragalus saponin extract via caspase-3 activation. | researchgate.netmdpi.com |
Modulation of Tumor Microenvironment Components
This compound (AST VII), a triterpenoid saponin from Astragalus species, and its derivatives have demonstrated the ability to modulate various components of the tumor microenvironment (TME). nih.gov The TME is a complex ecosystem that plays a crucial role in tumor progression and includes cellular components like tumor-associated macrophages (TAMs) and non-cellular components such as reactive oxygen species (ROS). nih.gov
Research has shown that Astragaloside IV (AS-IV), a related and well-studied astragaloside, can influence the polarization of TAMs. nih.govmednexus.org In the TME, M2-polarized macrophages are generally considered pro-tumoral, while M1-polarized macrophages exhibit anti-tumor functions. nih.gov Studies have indicated that AS-IV can induce the polarization of M2 macrophages towards an M1 phenotype in colon and lung cancer models. nih.govmednexus.org This shift is significant as M2 macrophages are known to release factors that promote tumor growth and angiogenesis. nih.gov Specifically, AS-IV has been found to downregulate the expression of M2-associated genes such as Arg1 and Mrc1, as well as the M2 cell surface marker CD206 in colon cancer cells. nih.gov In lung cancer, AS-IV was shown to block M2 macrophage polarization through the AMPK signaling pathway. mednexus.org
Furthermore, astragalosides can impact the levels of ROS within the TME. nih.gov While ROS are involved in tumorigenesis, AS-IV has been observed to decrease ROS levels in breast cancer cells by upregulating Nrf2, a key regulator of cellular antioxidant responses, through the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov This reduction in ROS can lead to increased apoptosis in cancer cells. nih.gov
The modulation of the TME by astragalosides also extends to their influence on dendritic cells (DCs). In the presence of lipopolysaccharide (LPS), a component that can mimic bacterial infection and stimulate an immune response, AST VII was found to increase the expression of MHC II, CD86, and CD80 on bone marrow-derived dendritic cells (BMDCs). nih.gov This suggests an enhanced capacity for antigen presentation and T cell activation. nih.gov
Table 1: Effects of Astragalosides on Tumor Microenvironment Components
| Astragaloside | Cancer Model | Effect | Mechanism of Action |
| Astragaloside IV | Colon and Lung Cancer | Induces M2 to M1 macrophage polarization. nih.govmednexus.org | Downregulates M2-associated genes (Arg1, Mrc1, CD206); Inhibits AMPK signaling. nih.govmednexus.org |
| Astragaloside IV | Breast Cancer | Decreases ROS levels. nih.gov | Upregulates Nrf2 by inhibiting the PI3K/Akt/mTOR pathway. nih.gov |
| This compound | In vitro (mouse BMDCs) | Increases expression of MHC II, CD86, and CD80 in the presence of LPS. nih.gov | Enhances dendritic cell maturation and activation. nih.gov |
Effects on Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govspandidos-publications.com Astragalosides have been shown to inhibit tumor angiogenesis through various mechanisms. nih.govnih.gov
A key mechanism by which astragalosides inhibit angiogenesis is through the regulation of macrophage polarization within the TME. nih.govmednexus.org In a hypoxic tumor environment, M2-type macrophages release pro-angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov By promoting the switch of M2 macrophages to the M1 phenotype, as seen with AS-IV in colon and lung cancer cells, the release of these angiogenic factors is reduced. nih.govmednexus.org
Furthermore, AS-IV has been found to directly impact signaling pathways involved in angiogenesis. nih.gov It can inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. mednexus.orgmdpi.com This inhibition is often mediated through the suppression of pathways like MAPK/ERK. mednexus.org
In the context of non-cancerous ischemic conditions, astragalosides have demonstrated pro-angiogenic effects, highlighting the context-dependent nature of their activity. nih.gov For instance, in a rat model of myocardial infarction, astragalosides were found to promote angiogenesis by upregulating VEGF and bFGF levels. nih.gov AS-IV has also been shown to stimulate angiogenesis in human umbilical vein endothelial cells (HUVECs) by increasing the accumulation of hypoxia-inducible factor-1α (HIF-1α) and the transcription of the VEGF gene. nih.gov Studies on HUVECs have further revealed that AS-IV can induce endothelial cell proliferation, migration, and tube formation, potentially through the JAK2/STAT3 and ERK1/2 signaling pathways, leading to increased nitric oxide production. nih.gov
Table 2: Effects of Astragalosides on Angiogenesis Pathways
| Astragaloside | Model | Effect | Mechanism of Action |
| Astragaloside IV | Colon and Lung Cancer | Inhibits tumor angiogenesis. nih.govmednexus.org | Induces M2 to M1 macrophage polarization, reducing the release of VEGF and bFGF. nih.govmednexus.org |
| Astragaloside IV | Breast Cancer, Glioma | Suppresses MMP-2 and MMP-9 expression. mednexus.org | Inhibits MAPK/ERK pathway activity. mednexus.org |
| Astragalosides | Rat Model of Myocardial Infarction | Promotes angiogenesis. nih.gov | Upregulates VEGF and bFGF levels. nih.gov |
| Astragaloside IV | Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulates angiogenesis. nih.govnih.gov | Increases HIF-1α accumulation and VEGF gene transcription; Activates JAK2/STAT3 and ERK1/2 pathways. nih.govnih.gov |
Synergistic Effects with Established Chemotherapeutic Agents
A significant area of preclinical research has focused on the ability of astragalosides to enhance the efficacy of conventional chemotherapeutic drugs and mitigate their side effects. nih.govspandidos-publications.commdpi.com
Astragaloside IV has been shown to increase the chemosensitivity of non-small cell lung cancer (NSCLC) cells to cisplatin (B142131). spandidos-publications.com The combination of AS-IV and cisplatin resulted in increased apoptosis and suppressed proliferation in A549 and H1299 cell lines. spandidos-publications.com This suggests a synergistic anti-tumor effect. spandidos-publications.com Similarly, AS-IV may enhance the chemosensitivity of hepatocellular carcinoma (HCC) to cisplatin. spandidos-publications.com
The mechanisms underlying these synergistic effects are multifaceted. One proposed mechanism is the inhibition of autophagy. nih.gov In some cancer cells, chemotherapy-induced autophagy can act as a survival mechanism, leading to drug resistance. nih.gov By inhibiting autophagy, astragalosides can restore tumor cell sensitivity to chemotherapy. nih.gov For example, cisplatin can increase the expression of Beclin1, a key autophagy-related protein, to induce drug resistance. nih.gov
In addition to enhancing efficacy, astragalosides may also reduce the toxic side effects of chemotherapy. nih.govmdpi.com For instance, cisplatin is known for its nephrotoxicity, ototoxicity, and neurotoxicity, which are often linked to oxidative stress and inflammation. nih.gov Astragalosides, with their anti-inflammatory and free-radical scavenging properties, have the potential to alleviate these toxicities. nih.gov One study found that AS-IV significantly suppressed nitric oxide levels in the cochlea of cisplatin-treated guinea pigs, suggesting a protective effect against ototoxicity. nih.gov In another study, the combination of Astragaloside IV with a chemotherapeutic agent in hepatocellular carcinoma cells led to a nephroprotective effect by reducing the release of inflammatory mediators like creatinine (B1669602) and blood urea (B33335) nitrogen. mdpi.com
Furthermore, Astragalus polysaccharides (APS), another major component of Astragalus, have been shown to act synergistically with chemotherapeutic agents like gemcitabine (B846) and S-1 in pancreatic cancer, leading to improved objective response and disease control rates. wjgnet.com APS has also demonstrated the ability to enhance the chemosensitivity of nasopharyngeal carcinoma cells to cisplatin. nih.gov
Table 3: Synergistic Effects of Astragalosides with Chemotherapeutic Agents
| Astragaloside/Derivative | Cancer Type | Chemotherapeutic Agent | Observed Synergistic Effect |
| Astragaloside IV | Non-Small Cell Lung Cancer | Cisplatin | Increased apoptosis and suppressed cell proliferation. spandidos-publications.com |
| Astragaloside IV | Hepatocellular Carcinoma | Chemotherapy | Nephroprotective effect by reducing inflammatory mediators. mdpi.com |
| Astragalus Polysaccharides (APS) | Pancreatic Cancer | Gemcitabine and S-1 | Improved objective response and disease control rates. wjgnet.com |
| Astragalus Polysaccharides (APS) | Nasopharyngeal Carcinoma | Cisplatin | Enhanced chemosensitivity. nih.gov |
Neuroprotective Research in Experimental Models of Neurological Disorders
Amelioration of Cognitive Impairment in Model Systems
Astragalosides have been investigated for their potential to ameliorate cognitive impairment in various experimental models of neurological disorders. researchgate.netmdpi.com
In a rat model of Alzheimer's disease (AD) induced by amyloid-β (Aβ) protein fragment 25-35, administration of astragalosides was able to attenuate memory deficits. nih.gov Similarly, in a type 2 diabetic mouse model, which is associated with cognitive impairment, treatment with AS-IV significantly improved cognitive dysfunction. nih.gov Astragalus polysaccharides have also shown the ability to improve learning and memory in diabetic rats. semanticscholar.org
The mechanisms behind these cognitive improvements are thought to involve the protection of neurons from damage and the enhancement of synaptic plasticity. researchgate.net In the Aβ-induced AD model, astragalosides were found to reduce cortical cell degeneration. nih.gov In models of stroke-induced cognitive impairment, astragalosides have been shown to promote cell proliferation. researchgate.net Furthermore, AS-IV has been reported to enhance synaptic plasticity and neuronal maturation by activating the BDNF-TrkB signaling pathway. researchgate.net
Research in models of chronic cerebral ischemia has also demonstrated that a combination of astragaloside A, chlorogenic acid, and scutellarin (B1681692) can improve cognitive function and other neurological impairments. nih.gov
Table 4: Effects of Astragalosides on Cognitive Impairment in Experimental Models
| Astragaloside/Derivative | Neurological Disorder Model | Observed Effect on Cognition |
| Astragalosides | Alzheimer's Disease (Aβ-induced) | Attenuated memory deficits. nih.gov |
| Astragaloside IV | Type 2 Diabetes-associated Cognitive Impairment | Significantly improved cognitive dysfunction. nih.gov |
| Astragalus Polysaccharides | Diabetes-associated Cognitive Impairment | Improved learning and memory ability. semanticscholar.org |
| Astragaloside A (in combination) | Chronic Cerebral Ischemia | Improved cognitive function. nih.gov |
Modulation of Neurochemical Activities
The neuroprotective effects of astragalosides are also attributed to their ability to modulate various neurochemical activities, including neurotransmitter systems and neuroinflammatory responses. researchgate.netnih.gov
In a study investigating the effects of bisphenol A (BPA)-induced neurotoxicity in rats, co-administration of AS-IV or saponins from Astragalus spinosus was found to improve the levels of several neurochemicals. nih.govpeerj.com Specifically, they were able to counteract the BPA-induced decrease in glutamate, glutamine, glutaminase, and glutamine synthetase in different brain regions. nih.govpeerj.com The treatment also led to a restoration of brain-derived neurotrophic factor (BDNF) levels. nih.govpeerj.com
Astragalosides have also been shown to exert anti-neuroinflammatory effects. researchgate.net In the context of AD, AS-IV has been found to alleviate neuroinflammation by reducing the release of inflammatory factors such as TNF-α, IL-1β, and IL-6, and by attenuating microglia activation. researchgate.netmdpi.com Microglia are the primary immune cells of the central nervous system, and their chronic activation can contribute to neurodegeneration. termedia.pl AS-IV can promote the polarization of microglia from a pro-inflammatory M1 phenotype to a more anti-inflammatory and neuroprotective M2 phenotype. termedia.pl
Furthermore, AS-IV has been shown to reduce the production of nitric oxide (NO) in brain tissues, which can be neurotoxic at high levels. nih.gov In a model of cerebral ischemia-reperfusion, AS-IV was found to enhance the permeability of the blood-brain barrier. nih.gov
Table 5: Modulation of Neurochemical Activities by Astragalosides
| Astragaloside/Derivative | Experimental Model | Effect on Neurochemicals |
| Astragaloside IV / A. spinosus saponins | BPA-induced Neurotoxicity | Improved levels of glutamate, glutamine, glutaminase, and glutamine synthetase; Restored BDNF levels. nih.govpeerj.com |
| Astragaloside IV | Alzheimer's Disease models | Reduced release of TNF-α, IL-1β, and IL-6; Attenuated microglia activation. researchgate.netmdpi.com |
| Astragaloside IV | General Neuroinflammation models | Promotes M1 to M2 microglia polarization. termedia.pl |
| Astragaloside IV | Cerebral Ischemia-Reperfusion | Reduced nitric oxide production. nih.gov |
Impact on Neuronal Viability and Apoptosis
A key aspect of the neuroprotective action of astragalosides is their ability to enhance neuronal viability and inhibit apoptosis (programmed cell death). nih.govplos.org
In primary cortical cells exposed to Aβ, astragalosides inhibited cytotoxicity, as evidenced by increased cell viability. nih.gov They also reduced apoptosis by decreasing the expression of caspase-3, a key executioner enzyme in the apoptotic cascade, and reducing DNA fragmentation. nih.gov AS-IV has also been shown to attenuate H2O2-induced apoptosis of neuronal cells. termedia.pl
The anti-apoptotic effects of astragalosides are often linked to the modulation of key signaling pathways and mitochondrial function. nih.govplos.org The beneficial effects of astragalosides in reducing Aβ-induced cytotoxicity and apoptosis were found to be dependent on the activation of the PI3K/Akt signaling pathway. nih.gov Conversely, inhibition of the ERK pathway shared the same beneficial effects as astragalosides in reducing Aβ-induced apoptosis, suggesting a complex interplay of signaling pathways. nih.gov
Mitochondrial dysfunction is a central event in many neurodegenerative diseases and a key trigger for apoptosis. plos.org AS-IV has been shown to protect against Aβ-induced neurotoxicity by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). plos.org This helps to maintain the mitochondrial membrane potential, enhance ATP production, and block the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. plos.org Furthermore, AS-IV has been observed to reduce the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. plos.org
In models of cerebral ischemia, a combination treatment including astragaloside A was found to protect against ischemic nerve cell damage and mitigate mitochondrial damage, thereby preventing cell apoptosis through the activation of the PI3K/Akt pathway. nih.gov
Table 6: Impact of Astragalosides on Neuronal Viability and Apoptosis
| Astragaloside/Derivative | Experimental Model | Effect on Neuronal Viability and Apoptosis | Mechanism of Action |
| Astragalosides | Aβ-exposed Primary Cortical Cells | Increased cell viability; Decreased apoptosis. nih.gov | Decreased caspase-3 expression and DNA fragmentation; Dependent on PI3K/Akt and ERK pathways. nih.gov |
| Astragaloside IV | Aβ-exposed SK-N-SH cells | Increased cell viability; Reduced apoptosis. plos.org | Inhibited mPTP opening; Maintained mitochondrial membrane potential; Blocked cytochrome c release; Modulated Bax/Bcl-2 expression. plos.org |
| Astragaloside IV | H2O2-exposed neuronal cells | Attenuated apoptosis. termedia.pl | Not specified. |
| Astragaloside A (in combination) | Cerebral Ischemia | Protected against ischemic nerve cell damage; Prevented apoptosis. nih.gov | Activated PI3K/Akt pathway; Mitigated mitochondrial damage. nih.gov |
Anti-inflammatory and Antioxidant Mechanisms in Preclinical Settings
This compound and its related compounds, primarily Astragaloside IV (AS-IV), have been the subject of numerous preclinical investigations to elucidate their anti-inflammatory and antioxidant properties. These studies, conducted in various cell and animal models, have revealed a multi-pronged mechanism of action, targeting key pathways and molecules involved in the inflammatory and oxidative stress responses.
Suppression of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α)
A consistent finding across many preclinical studies is the ability of Astragalosides to suppress the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. In various experimental models, treatment with Astragaloside compounds has been shown to significantly reduce the levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
For instance, in a study involving lipopolysaccharide (LPS)-treated mice, administration of AS-IV led to a significant reduction in the serum levels of TNF-α and other inflammatory mediators. nih.gov Similarly, in a model of non-alcoholic fatty liver disease (NAFLD), AS-IV inhibited the production of IL-6 and TNF-α in LPS-induced RAW264.7 cells. nih.gov In the context of neuroinflammation, Astragalus polysaccharides (APS) have been shown to reduce the production of IL-1β and TNF-α in LPS-stimulated BV2 microglial cells. aginganddisease.org
However, it is noteworthy that in some contexts, such as in the presence of the stimulant PMA/ionomycin, this compound (AST VII) and its derivatives did not enhance IL-1β production and even suppressed the production of TNF-α. nih.gov Conversely, in LPS-treated mouse bone marrow-derived dendritic cells, AST VII was found to increase the production of IL-1β. nih.gov This suggests that the modulatory effects of Astragalosides on cytokine production can be context-dependent.
Here is a summary of preclinical findings on the suppression of pro-inflammatory cytokines by Astragaloside compounds:
| Compound | Model | Key Findings | Reference |
| Astragaloside IV | LPS-treated mice | Significantly inhibited LPS-induced increases in serum TNF-α. | nih.gov |
| Astragaloside IV | LPS-induced RAW264.7 cells (NAFLD model) | Inhibited the production of IL-6 and TNF-α. | nih.gov |
| Astragalus Polysaccharides (APS) | LPS-stimulated BV2 microglial cells | Reduced the production of IL-1β and TNF-α. | aginganddisease.org |
| This compound | PMA/ionomycin-stimulated human whole blood cells | Suppressed the production of TNF-α. | nih.gov |
| This compound | LPS-treated mouse bone marrow-derived dendritic cells | Increased the production of IL-1β. | nih.gov |
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1)
The anti-inflammatory effects of Astragalosides are largely attributed to their ability to modulate key intracellular signaling pathways that orchestrate the inflammatory response. The most prominently studied pathways are the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.
NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov
Preclinical studies have consistently demonstrated that AS-IV can inhibit the activation of the NF-κB pathway. nih.govcaldic.com For example, in LPS-treated mice, AS-IV pretreatment significantly suppressed the DNA-binding activity of NF-κB in the lungs and heart. nih.gov This inhibition of NF-κB activation is a major mechanism underlying the anti-inflammatory potential of AS-IV in vivo. nih.gov Similarly, Astragalus polysaccharides have been shown to inhibit NF-κB activation in THP-1 macrophages. aginganddisease.org
The AP-1 signaling pathway is another crucial regulator of inflammatory gene expression. AS-IV has also been found to modulate this pathway. In the same study on LPS-treated mice, AS-IV was shown to suppress the DNA-binding activity of AP-1 in the lungs and heart, further contributing to its anti-inflammatory effects. nih.gov
The regulatory effects of Astragalosides on these signaling pathways are summarized below:
| Compound | Pathway | Model | Key Findings | Reference |
| Astragaloside IV | NF-κB | LPS-treated mice | Significantly suppressed LPS-induced NF-κB DNA-binding activity in lung and heart. | nih.gov |
| Astragaloside IV | AP-1 | LPS-treated mice | Significantly suppressed LPS-induced AP-1 DNA-binding activity in lung and heart. | nih.gov |
| Astragalus Polysaccharides | NF-κB | LPS-stimulated THP-1 macrophages | Inhibited NF-κB activation. | aginganddisease.org |
| Astragaloside IV | NF-κB | Gastric cancer cells | Inhibited metastasis through the PI3K/Akt/NF-κB pathway. | caldic.com |
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GSH-Px, CAT)
In addition to their anti-inflammatory properties, Astragalosides exhibit significant antioxidant activity by bolstering the body's endogenous antioxidant defense systems. Key enzymes in this system include Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT). mdpi.com
SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GSH-Px. mdpi.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage.
Numerous preclinical studies have shown that Astragaloside compounds can enhance the activities of these crucial antioxidant enzymes. For instance, in a study on calf small intestine epithelial cells exposed to hydrogen peroxide-induced oxidative stress, pretreatment with AS-IV significantly increased the levels of SOD, CAT, and GSH-Px. mdpi.com Similarly, in a rat model of adenine-induced renal failure, Astragalus polysaccharide enzymatic hydrolyzates (APSEH) were found to increase the activities of SOD, GSH-Px, and CAT in kidney tissues. e-century.us
The ability of Astragalosides to boost these antioxidant enzymes has been observed in various other models, including diabetic nephropathy and cerebral ischemia-reperfusion injury. semanticscholar.orgnih.gov
A summary of the effects of Astragalosides on endogenous antioxidant enzymes is presented below:
| Compound | Enzyme(s) | Model | Key Findings | Reference |
| Astragaloside IV | SOD, CAT, GSH-Px | H2O2-treated calf small intestine epithelial cells | Significantly enhanced the levels of SOD, CAT, and GSH-Px. | mdpi.com |
| Astragalus Polysaccharide Enzymatic Hydrolyzates (APSEH) | SOD, GSH-Px, CAT | Adenine-induced renal failure in rats | Markedly increased the activities of SOD, GSH-Px, and CAT in kidney tissues. | e-century.us |
| Astragaloside IV | SOD, GSH-Px, CAT | High glucose-induced HK-2 cells (diabetic nephropathy model) | Significantly increased the activities of SOD, GSH-Px, and CAT. | semanticscholar.org |
| Astragalus Polysaccharides | SOD, GSH-Px | MCAO rats (cerebral ischemia-reperfusion injury) | Increased the activity of SOD and GSH-Px. | nih.gov |
Reduction of Oxidative Stress Markers (e.g., MDA, Reactive Oxygen Species)
Consistent with their ability to enhance antioxidant enzyme activity, Astragalosides have been shown to reduce markers of oxidative stress, such as Malondialdehyde (MDA) and Reactive Oxygen Species (ROS). MDA is a product of lipid peroxidation and serves as an indicator of oxidative damage to cell membranes. e-century.us
In the aforementioned study on calf small intestine epithelial cells, AS-IV pretreatment not only boosted antioxidant enzymes but also markedly inhibited the production of ROS and decreased the formation of MDA. mdpi.com Similarly, in a model of non-alcoholic fatty liver disease, AS-IV reduced ROS and MDA levels in palmitate-treated LO2 cells. nih.govdovepress.com
The reduction of these oxidative stress markers has been a consistent finding across various preclinical models, further solidifying the antioxidant properties of Astragalosides. nih.govfrontiersin.org
The effects of Astragalosides on oxidative stress markers are summarized in the table below:
| Compound | Marker(s) | Model | Key Findings | Reference |
| Astragaloside IV | ROS, MDA | H2O2-treated calf small intestine epithelial cells | Markedly inhibited intracellular ROS production and decreased MDA formation. | mdpi.com |
| Astragaloside IV | ROS, MDA | Palmitate-treated LO2 cells (NAFLD model) | Reduced ROS and MDA levels. | nih.govdovepress.com |
| Astragalus Polysaccharides | MDA | MCAO rats (cerebral ischemia-reperfusion injury) | Decreased MDA levels. | nih.gov |
| Astragalus Polysaccharides | MDA | Ulcerative colitis mice models | Alleviated UC by reducing MDA levels. | frontiersin.org |
Cardioprotective Research in Experimental Models
The potential therapeutic applications of this compound and its derivatives extend to cardiovascular diseases. Preclinical research has focused on the cardioprotective effects of these compounds, particularly AS-IV, in various experimental models of heart disease.
Pharmacokinetics and Biotransformation Studies in Experimental Animal Models
Absorption Characteristics in Animal Species (e.g., Rats, Dogs)
Intestinal Permeability and Transport Mechanisms
The intestinal epithelium presents a significant barrier to the absorption of many compounds, including Astragaloside (B48827) VII. Its physicochemical properties, such as a high molecular weight and relatively low lipophilicity, contribute to its poor intestinal permeability. mdpi.comresearchgate.net
In vitro studies using Caco-2 cell monolayers, a widely accepted model for the human intestinal epithelium, have shed light on the transport mechanisms of related compounds like Astragaloside IV. mdpi.comresearchgate.netjst.go.jp These studies suggest that the transport of astragalosides is predominantly via a passive, paracellular route, meaning it passes through the tight junctions between intestinal cells rather than through the cells themselves. mdpi.comresearchgate.net The permeability coefficient for Astragaloside IV has been reported to be very low, in the range of 10⁻⁷ to 10⁻⁸ cm/s. mdpi.comresearchgate.net The transport was also found to be sensitive to extracellular Ca²⁺ concentration, further supporting the paracellular transport mechanism. researchgate.net It is plausible that Astragaloside VII follows a similar low-permeability, passive, and paracellular transport pathway.
Oral Bioavailability Studies
| Compound | Animal Model | Oral Bioavailability (%) |
| Astragaloside IV | Rat | 2.2 - 3.66 |
| Astragaloside IV | Beagle Dog | 7.4 |
This table presents the oral bioavailability of the related compound Astragaloside IV in different animal models, suggesting a similar low bioavailability for this compound.
Distribution Profile in Animal Tissues and Organs
Following absorption, the distribution of a compound to various tissues and organs determines its sites of action. For astragalosides, distribution studies have been conducted primarily after intravenous administration to bypass the limitations of oral absorption.
After intravenous administration in rats, Astragaloside IV has been found to distribute to several organs, including the liver, kidneys, lungs, heart, and spleen. frontiersin.orgnih.gov The highest concentrations are typically observed in the liver and kidneys. frontiersin.orgnih.gov Conversely, minimal amounts of Astragaloside IV have been detected in the brain, indicating difficulty in crossing the blood-brain barrier. examine.comcapes.gov.br The levels in most tissues tend to deplete rapidly. examine.com It is anticipated that this compound would exhibit a similar distribution pattern, with primary accumulation in the major organs of metabolism and excretion and limited access to the central nervous system.
A study on the tissue distribution of various components from Qili Qiangxin capsules, which contain Astragalus, in mice after oral administration detected astragalosides in the blood, heart, lung, spleen, liver, and kidney, with the brain showing the least distribution. bvsalud.org
| Organ | Relative Concentration of Astragaloside IV (Post-Intravenous Administration in Rats) |
| Liver | High |
| Kidney | High |
| Lung | Moderate |
| Spleen | Moderate |
| Heart | Moderate |
| Brain | Low |
This table summarizes the relative tissue distribution of the related compound Astragaloside IV in rats, suggesting a likely distribution pattern for this compound.
Metabolic Pathways and Metabolite Identification in Animal Models
Biotransformation is a key process that modifies the chemical structure of foreign compounds, affecting their activity and excretion. For astragalosides, metabolism occurs through various reactions, primarily in the liver and by the intestinal microbiota.
Studies on total astragalosides (TAGs) in rats have identified numerous metabolites in plasma, urine, and feces. acs.org The metabolic reactions primarily involve hydrolysis, glucuronidation, sulfation, and dehydrogenation. frontiersin.orgthieme-connect.commdpi.com
Hydrolysis Processes
Hydrolysis, particularly deglycosylation (the removal of sugar moieties), is a major metabolic pathway for astragalosides. acs.orgthieme-connect.com This process can be carried out by intestinal bacteria, which produce enzymes capable of breaking down these complex molecules. plos.org The hydrolysis of astragalosides can lead to the formation of their aglycone, cycloastragenol (B1669396), and various deglycosylated metabolites. thieme-connect.complos.org For instance, the metabolism of Astragaloside IV in rats has been shown to produce several hydrolyzed metabolites. mdpi.com It is highly probable that this compound undergoes similar enzymatic hydrolysis in the gut, leading to the formation of its corresponding aglycone and other deglycosylated products. In vitro fermentation of total astragalosides with human fecal matter has confirmed that deglycosylation is a primary metabolic pathway. acs.org
Glucuronidation and Other Conjugation Reactions
Phase II metabolic reactions, such as glucuronidation and sulfation, are common conjugation pathways that increase the water solubility of compounds, facilitating their excretion. Studies have identified glucuronide and sulfate (B86663) conjugates of astragaloside metabolites in rats. frontiersin.orgthieme-connect.commdpi.com For example, after oral administration of Astragali Radix total flavonoids to rats, numerous glucuronide and sulfate metabolites of flavonoids like calycosin (B1668236) were identified. nih.govmdpi.comnih.gov While direct evidence for the glucuronidation of this compound is limited, the detection of glucuronidated and sulfated metabolites for other astragalosides and accompanying flavonoids strongly suggests that this compound and its hydrolyzed metabolites would also be substrates for these conjugation reactions in the liver. frontiersin.orgacs.orgthieme-connect.commdpi.com
Dehydrogenation
Dehydrogenation is a metabolic reaction that involves the removal of hydrogen atoms from a molecule. In the context of the biotransformation of astragalosides, this process can alter the compound's structure and biological activity.
While specific studies detailing the dehydrogenation of this compound are limited, research on the metabolic fate of the structurally similar Astragaloside IV in rats provides insight into this pathway. When Astragaloside IV is metabolized by intestinal bacteria, its aglycone, cycloastragenol, can be formed. Studies have identified a further metabolite of cycloastragenol that results from dehydrogenation, designated as CA-2H. jst.go.jp This conversion is a recognized metabolic pathway for cycloartane-type saponins (B1172615) in vivo. jst.go.jp Another investigation into the metabolites of Astragaloside IV in rats also identified dehydrogenation as one of the major metabolic reactions the compound undergoes. frontiersin.orgmdpi.comresearchgate.net
Excretion Routes in Animal Models (e.g., Biliary, Urinary, Fecal Excretion)
More detailed quantitative studies have been conducted on the closely related Astragaloside IV, providing a clearer picture of how this type of saponin (B1150181) is excreted. In rats, Astragaloside IV is cleared from the body via feces, urine, and bile. researchgate.net Following intravenous administration, nearly 50% of Astragaloside IV may be metabolized in vivo, with the remainder excreted. nih.gov One study found that after 24 hours, the cumulative excretion of Astragaloside IV in male rats was 31.92% in bile, 13.43% in urine, and 31.41% in feces. researchgate.netmdpi.com In female rats, the corresponding values were 36.20% in bile, 21.77% in urine, and 31.84% in feces. researchgate.netmdpi.com Another study noted a recovery of 30.8% in the bile after one day, with about 50% of the parent compound being detected in urine and feces, suggesting significant metabolism. mdpi.comnih.gov
| Excretion Data for Astragaloside IV in Rats (24h) | |
| Excretion Route | Percentage of Excreted Dose |
| Male Rats | |
| Biliary | 31.92% researchgate.netmdpi.com |
| Urinary | 13.43% researchgate.netmdpi.com |
| Fecal | 31.41% researchgate.netmdpi.com |
| Female Rats | |
| Biliary | 36.20% researchgate.netmdpi.com |
| Urinary | 21.77% researchgate.netmdpi.com |
| Fecal | 31.84% researchgate.netmdpi.com |
This table presents data for Astragaloside IV as specific quantitative excretion data for this compound is not available.
Plasma Protein Binding Characteristics in Animal Sera
The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter, as it affects the compound's distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered to be pharmacologically active.
| Plasma Protein Binding of Astragaloside IV | |
| Animal Model | Binding Percentage |
| Rat | ~83% - 90% mdpi.comnih.gov |
This table presents data for Astragaloside IV as specific plasma protein binding data for this compound is not available.
Structure Activity Relationship Sar Studies of Astragaloside Vii and Its Derivatives
Correlation Between Chemical Modifications and Immunomodulatory Effects
The immunomodulatory activities of saponins (B1172615) are intricately linked to their chemical structures. frontiersin.org In the case of Astragaloside (B48827) VII, targeted chemical modifications have been shown to significantly alter its effects on immune cells and cytokine production. Semi-synthetic analogs of AST VII have been developed to explore these relationships, primarily by modifying the glycosyl moieties. nih.goviyte.edu.tr
Two key derivatives, a dicarboxylic acid derivative (DC-AST VII) and a dodecylamine-conjugated derivative (DAC-AST VII), have been instrumental in these studies. nih.goviyte.edu.tr DC-AST VII is a more hydrophilic analog, while DAC-AST VII, with its long hydrocarbon chains, is a hydrophobic counterpart. nih.govibg.edu.tr These modifications have been shown to differentially impact various aspects of the immune response, including the activation of dendritic cells and T cells. nih.gov
For instance, when co-administered with lipopolysaccharide (LPS), AST VII itself was found to significantly enhance the expression of maturation markers on bone marrow-derived dendritic cells (BMDCs), such as MHC II, CD86, and CD80, and to increase the production of IL-1β and IL-12. nih.goviyte.edu.tr This suggests that specific structural components of AST VII are crucial for its adjuvant-like properties. The modification of these components, as seen in DC-AST VII and DAC-AST VII, leads to varied immunomodulatory profiles, highlighting a clear correlation between the chemical structure and the resulting immune response. nih.gov
In studies using human whole blood cells stimulated with PMA/ionomycin, the derivatives of AST VII demonstrated altered cytokine release profiles. nih.gov While the parent compound, AST VII, and its hydrophilic derivative, DC-AST VII, did not significantly boost IL-1β production under these conditions, the hydrophobic derivative, DAC-AST VII, caused a remarkable, dose-dependent increase in IL-1β levels. nih.gov Conversely, the production of other cytokines like TNF-α, IFN-γ, and IL-2 was suppressed by all three compounds compared to the stimulant alone. nih.gov This differential regulation of cytokine production underscores the principle that specific chemical alterations can fine-tune the immunomodulatory effects of Astragaloside VII.
Table 1: Effect of this compound and its Derivatives on Cytokine Production in PMA/Ionomycin-Stimulated Human Whole Blood Cells
| Compound | Concentration (µg/mL) | Fold Change in IL-1β Production (vs. Stimulant Alone) | Effect on TNF-α, IFN-γ, and IL-2 |
| This compound | 2-32 | No significant enhancement | Suppressed |
| DC-AST VII | 2-32 | No significant enhancement | Suppressed |
| DAC-AST VII | 2-32 | 4.2-fold increase (dose-dependent) | Suppressed |
Data sourced from a study on the immunomodulatory activities of AST VII and its derivatives. nih.gov
Influence of Glycosyl Moieties and Aglycone Structure on Bioactivity
The bioactivity of saponins is determined by both the aglycone (the non-sugar part) and the attached sugar chains (glycosyl moieties). iyte.edu.tr In Astragalus saponins, the cycloartane-type aglycone is a defining feature. mdpi.comresearchgate.net The biosynthesis of diverse astragalosides involves the glycosylation of the cycloastragenol (B1669396) aglycone at various positions, primarily C3, C6, and C25, which leads to a vast structural diversity and a range of biological activities. nih.gov
The aglycone of this compound is a cycloartane-type triterpenoid (B12794562). nih.gov The attached glycosyl moieties are crucial for its interaction with biological systems. The synthesis of DC-AST VII and DAC-AST VII involved modifications of the glucuronic acid residues at the C6 and C25 positions of the aglycone. nih.gov This strategic modification allowed for a direct assessment of the role of these sugar chains in the molecule's immunomodulatory function.
Furthermore, the aglycone structure itself is a critical determinant of activity. While modifications in the presented studies were on the sugar chains, the intrinsic structure of the cycloartane (B1207475) aglycone is what provides the foundational scaffold for these interactions. The combination of the rigid aglycone and the flexible sugar chains gives saponins their amphiphilic character, which is essential for their biological effects. iyte.edu.tr
Hydrophilicity/Hydrophobicity Effects on Biological Activity (e.g., IL-1β Induction)
The balance between hydrophilicity (water-loving) and hydrophobicity (water-fearing) is a critical factor governing the biological activity of saponins. iyte.edu.tr The creation of the hydrophilic DC-AST VII and the hydrophobic DAC-AST VII from the parent this compound has provided a clear model to study these effects. nih.govibg.edu.tr
However, the context of the immune stimulation is crucial. In LPS-treated BMDCs, both AST VII and the hydrophilic DC-AST VII were effective at increasing IL-1β levels, while in BMDMs, the hydrophobic DAC-AST VII was ineffective. nih.gov This indicates that the influence of hydrophilicity/hydrophobicity on IL-1β induction is dependent on the specific cell type and the co-stimulatory signals present.
These findings suggest that increasing the lipophilicity of this compound, as in DAC-AST VII, can enhance certain immunomodulatory responses, potentially through different mechanisms of cell interaction and signaling pathway activation. The amphiphilic nature of these molecules allows them to interact with cell membranes, and altering the hydrophilic/hydrophobic balance likely changes the nature of these interactions, thereby influencing downstream biological effects such as cytokine induction. iyte.edu.tr
Table 2: Influence of Hydrophilicity/Hydrophobicity on IL-1β Induction by this compound Derivatives
| Compound | Derivative Type | Key Modification | Effect on IL-1β in LPS-Treated BMDCs | Effect on IL-1β in PMA/Ionomycin-Stimulated hWB |
| This compound | Parent Compound | - | Increased | No significant enhancement |
| DC-AST VII | Hydrophilic | Dicarboxylic acid addition | Increased | No significant enhancement |
| DAC-AST VII | Hydrophobic | Dodecylamine conjugation | Increased | 4.2-fold increase |
This table summarizes findings from studies comparing the immunomodulatory effects of this compound and its synthetic analogs. nih.goviyte.edu.tr
Advanced Research Methodologies and Omics Integration in Astragaloside Vii Studies
Multi-Omics Approaches for Comprehensive Biological Characterization
Multi-omics strategies, which involve the integration of data from transcriptomics, proteomics, and metabolomics, provide a powerful framework for understanding the systemic effects of Astragaloside (B48827) VII. This approach allows researchers to capture a panoramic snapshot of the molecular changes induced by the compound, from gene expression cascades to alterations in protein function and metabolic pathways. While many comprehensive multi-omics studies have focused on the broader Astragalus membranaceus extract or its most famous constituent, Astragaloside IV, the methodologies employed serve as a direct blueprint for the advanced study of Astragaloside VII. frontiersin.orgrsc.org For instance, integrated analyses of Astragalus extracts have successfully linked changes in the gut microbiome with host metabolic shifts, revealing how the herb's components can modulate host physiology through pathways like the PI3K/AKT signaling pathway. frontiersin.orgresearchgate.net These studies underscore the necessity of a multi-omics approach to fully comprehend the therapeutic potential of individual saponins (B1172615) like this compound.
Transcriptomics for Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers fundamental insights into how this compound may regulate biological processes at the genetic level. By analyzing changes in gene expression, scientists can identify the primary molecular pathways modulated by the compound.
Research utilizing next-generation sequencing on Astragalus membranaceus has been pivotal in identifying the genes involved in the biosynthesis of astragalosides. researchgate.net Studies on the hairy roots of Astragalus, for example, have used transcriptomic analysis to identify novel genes in the astragaloside biosynthetic pathway that are significantly upregulated in response to elicitors like methyl jasmonate. frontiersin.org This provides a genetic blueprint for understanding and potentially enhancing the production of these valuable compounds.
Furthermore, integrated transcriptomic and metabolomic analyses have successfully mapped the expression of genes related to the synthesis of flavonoids and saponins in Astragalus mongholicus, revealing how physical stimuli can enhance the accumulation of key active ingredients. researchgate.net While these studies focus on the production of astragalosides within the plant, the techniques are directly applicable to understanding the effects of administered this compound on human or animal cells. For example, multi-omics studies on the related Astragaloside IV have used transcriptomics to identify hundreds of differentially expressed genes in response to the compound in models of cerebral ischemic injury, laying the groundwork for similar mechanistic investigations into this compound. rsc.org
| Study Focus | Methodology | Key Findings | Relevance for this compound | Reference |
|---|---|---|---|---|
| Astragaloside Biosynthesis | Illumina/Solexa HiSeq2000 RNA analysis of A. membranaceus hairy roots | Identified 17 novel astragaloside biosynthetic genes upregulated by methyl jasmonate treatment. | Provides genetic targets for understanding and engineering this compound production. | frontiersin.org |
| Metabolite Synthesis Regulation | Integrated transcriptome and metabolome analysis of A. mongholicus | Identified differentially expressed genes in the MVA pathway associated with increased saponin (B1150181) synthesis after cutting stress. | Reveals the genetic regulation behind saponin accumulation, including precursors to this compound. | researchgate.net |
| Global Metabolic & Genetic Profiling | Integrated metabolomics and transcriptomics of A. membranaceus tissues | Discovered new isoforms of key enzymes (e.g., cycloartenol (B190886) synthase) in the astragaloside synthesis pathway, with specific expression in the root. | Illustrates how transcriptomics can elucidate the complete biosynthetic pathways for complex molecules like this compound. | researchgate.net |
Proteomics for Protein Expression and Modification Analysis
Proteomics allows for the large-scale analysis of proteins, including their expression levels, post-translational modifications, and interactions. This is crucial for discovering the direct protein targets of this compound and understanding its downstream functional consequences.
While direct proteomics studies on this compound are emerging, research on the closely related Astragaloside IV provides powerful examples of the methodology. A high-throughput comparative proteomic approach using 2D-nano-LC-MS/MS was employed to uncover the neuroprotective mechanisms of Astragaloside IV. plos.org The study identified 40 differentially expressed proteins in response to treatment, with key proteins related to signal transduction, energy metabolism, and the immune system being implicated in its mode of action. plos.org Similarly, quantitative proteomics has been used to profile protein expression changes in the heart of rats with cardiomyopathy after treatment with Astragaloside IV, revealing its effects on the myosin motor proteins MYH6/7. frontiersin.org
In the context of this compound's known immunomodulatory activity, proteomics is an invaluable tool. Studies have shown that this compound can induce the maturation of dendritic cells and promote the secretion of cytokines like IL-1β and IL-12. mdpi.comnih.gov Proteomic analysis would be the next logical step to identify the comprehensive changes in the cellular proteome that underlie these effects, offering a deeper understanding of how this compound orchestrates immune responses.
| Compound | Research Context | Proteomics Technique | Key Findings | Reference |
|---|---|---|---|---|
| Astragaloside IV | Neuroprotection in PC12 cells | 2D-nano-LC-MS/MS | Identified 40 differentially expressed proteins; implicated Raf-MEK-ERK pathway. | plos.org |
| Astragaloside IV | Cardiomyopathy in rats | MS-based quantitative proteomics | Revealed that AS-IV synergistically reversed myosin motor proteins MYH6/7. | frontiersin.org |
| Astragaloside IV | Cerebral ischemic injury | 4D-PRM proteomics (validation) | Validated key protein targets identified via multi-omics, including Aprt, Atic, Gaa, and Galk1. | rsc.org |
Metabolomics for Endogenous Metabolite Profiling
Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, provides a functional readout of the physiological state of a cell or organism. It is particularly effective for capturing the downstream effects of a compound like this compound on cellular metabolism.
Metabolomics studies on Astragalus polysaccharides (APS) have demonstrated the power of this approach, showing that APS can reverse metabolic disturbances in models of obesity and digestive disorders by modulating pathways related to energy, amino acid, and lipid metabolism. mdpi.comengineering.org.cn A recent study combined metabolomics with network pharmacology to investigate how Astragaloside IV inhibits enterovirus 71 replication. The results showed that Astragaloside IV treatment altered the levels of key metabolites such as hypoxanthine, adenine, and prostaglandin (B15479496) H2, and mitigated oxidative stress by affecting related metabolic pathways. nih.gov
NMR-based metabolomics has been used to profile Astragalus roots from different geographical locations, successfully identifying chemical markers, including saponins like this compound, that differentiate the samples. mdpi.com Another study using a non-targeted metabolomics approach based on RRLC-Q/TOF-MS characterized the chemical changes in Astragalus root during processing, identifying dozens of compounds, including isoflavonoids and cycloastragenols, as differential metabolites. frontiersin.org These studies highlight how metabolomics can not only track the presence of this compound but also reveal the global metabolic shifts it induces upon administration.
Application of Bioinformatics and Systems Biology Approaches
The vast datasets generated by omics technologies are only as valuable as the tools used to interpret them. Bioinformatics and systems biology are indispensable for integrating multi-omics data, identifying meaningful patterns, and constructing predictive models of a compound's biological activity. tcmsp-e.com
Network pharmacology, a key systems biology approach, is frequently used to elucidate the complex mechanisms of traditional medicines. This method constructs and analyzes networks of drug-target-disease interactions to reveal how compounds exert their effects. aging-us.com For Astragaloside IV, network pharmacology combined with metabolomics successfully identified the PI3K-AKT signaling pathway as a critical target for its antiviral activity against EV71. nih.gov In proteomics research, bioinformatics tools are essential for performing pathway enrichment analysis and constructing protein-protein interaction (PPI) networks, which help to visualize the biological processes most affected by the compound. plos.org
A systems biology approach integrating oral bioavailability screening, target identification, and network analysis was used to uncover the synergistic mechanisms of herbal formulas containing Astragalus. This method identified specific targets for compounds within the herb, including this compound, and mapped their interactions within disease-related pathways. tcmsp-e.com Such computational approaches are critical for moving from a list of differentially expressed molecules to a functional, systems-level understanding of this compound's mechanism of action.
High-Throughput Screening for New Biological Activities
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity, making it a powerful tool for drug discovery and for identifying new therapeutic applications for known molecules like this compound.
A novel strategy termed Knowledge-Based High-Throughput Screening (KB-HTS) has been successfully applied to discover antiviral compounds from traditional Chinese medicine. nih.govelgalabwater.com In one study, a library of 1,306 fractions from historically documented antiviral herbal formulae was screened using a luciferase-based assay for interferon-stimulated response element (ISRE) activation. This HTS campaign successfully identified Astragaloside I, a compound structurally similar to this compound, as a novel and potent antiviral agent. nih.govnih.gov
Similarly, another HTS study using a cell-based assay with HIV pseudoviruses screened a natural product library and identified ten promising hit compounds, including Astragaloside IV, which was found to have an anti-HIV effect. rjpbr.com These findings demonstrate the utility of HTS in uncovering previously unknown bioactivities of astragalosides. The application of diverse HTS platforms, such as the Tox21 program which screens for a wide range of toxicological and signaling pathways, could further expand the known biological activity profile of this compound. ingentaconnect.com
Research Gaps and Future Perspectives in Astragaloside Vii Research
Elucidation of Precise Molecular Targets and Signaling Pathways
A significant area for future research is the precise identification of the molecular targets and signaling pathways of Astragaloside (B48827) VII. Although studies have implicated its involvement in various pathways, a clear and comprehensive picture is still lacking. researchgate.net While research on other astragalosides, such as Astragaloside IV, has identified interactions with pathways like PI3K/Akt, MAPK, and NF-κB, the specific targets of Astragaloside VII within these and other cascades are not fully understood. frontiersin.orgnih.govresearchgate.net For instance, in the context of cancer, while Astragaloside IV has been shown to modulate apoptosis by affecting the Bax/Bcl-2 ratio and the TGF-β/SMAD pathway, the exact molecular interactions of this compound in similar processes require further elucidation. mednexus.orgspandidos-publications.com Future studies should aim to move beyond broad pathway analysis to pinpoint the direct binding partners and downstream effectors of this compound. This will provide a more mechanistic understanding of its observed biological activities.
Development of Novel Experimental Models for Specific Disease States
The development and utilization of more sophisticated and disease-relevant experimental models are essential to further investigate the therapeutic potential of this compound. Current research has often relied on established cell lines and standard animal models. plos.org For example, studies on the immunomodulatory effects of this compound have used models such as mouse bone marrow-derived dendritic cells and experimental autoimmune encephalomyelitis in mice. plos.orgmdpi.comnih.gov While informative, these models may not fully recapitulate the complexity of human diseases. Future research could benefit from the use of patient-derived cells, organoid cultures, and genetically engineered animal models that more accurately reflect specific pathological conditions. This would allow for a more nuanced evaluation of this compound's efficacy and mechanism of action in a context that is more translatable to human health.
Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents in Preclinical Models
Investigating the potential synergistic effects of this compound with other phytochemicals or existing therapeutic agents is a promising avenue for future research. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of traditional medicine and is gaining traction in modern pharmacology. mdpi.com For instance, studies have explored the synergistic effects of Astragaloside IV with other compounds, such as formononetin, in the context of doxorubicin-induced cardiomyopathy. cjnmcpu.com Similar preclinical studies could be designed for this compound to explore its potential to enhance the efficacy or reduce the side effects of conventional drugs. This could involve co-administration with chemotherapeutic agents to assess its impact on multidrug resistance or with anti-inflammatory drugs to evaluate its role in modulating inflammatory responses. dovepress.com
Advancements in Biotechnological Production for Enhanced Yield and Sustainability
To support further research and potential future applications, advancements in the biotechnological production of this compound are necessary. The current isolation of this compound from Astragalus species can be inefficient, with yields as low as 0.36% from the plant material. thieme-connect.com This reliance on natural sources raises concerns about sustainability and scalability. Biotechnological approaches, such as plant tissue culture (including callus, hairy root, and suspension cell cultures), offer a promising alternative for producing saponins (B1172615) in a controlled and potentially more sustainable manner. researchgate.netmdpi.comtandfonline.com Research into optimizing culture conditions, including the use of elicitors like methyl jasmonate, has shown potential for increasing the yield of astragalosides. mdpi.com Furthermore, exploring synthetic biology approaches, such as the heterologous expression of the this compound biosynthetic pathway in microbial hosts, could provide a scalable and sustainable production platform. researchgate.net
Innovative Delivery Systems for Enhanced Bioavailability in Experimental Settings
A major hurdle in the preclinical investigation of many natural compounds, including astragalosides, is their low oral bioavailability. mdpi.com Astragaloside IV, for example, has been reported to have poor intestinal permeability and a high molecular weight, limiting its absorption. mdpi.com While specific data for this compound is less abundant, its structural similarities suggest it may face similar challenges. researchgate.net Therefore, the development of innovative delivery systems is crucial to enhance its bioavailability in experimental settings. dovepress.com Various strategies, such as nano-micelles, solid lipid nanoparticles, and cyclodextrin (B1172386) inclusion compounds, have been explored for other astragalosides to improve their solubility and absorption. tandfonline.com For instance, an alendronate-modified mPEG-PLGA nano-micelle system was shown to significantly increase the oral bioavailability of an astragaloside mixture in rats. tandfonline.com Similar nanoparticle-based formulations and other advanced delivery systems should be investigated for this compound to ensure that effective concentrations reach target tissues in preclinical models, allowing for a more accurate assessment of its biological effects. frontiersin.orgsemanticscholar.org
Mechanistic Studies to Inform Translational Research Pathways
Future mechanistic studies on this compound should be designed with a clear focus on informing translational research pathways. While basic research into its biological activities is essential, it is equally important to generate data that can guide its potential development into a therapeutic agent. This includes a deeper investigation into its effects on key signaling pathways implicated in human diseases, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govdovepress.com Understanding how this compound modulates these pathways at a molecular level can provide a strong rationale for its application in specific disease contexts. researchgate.netspandidos-publications.com Furthermore, research should aim to bridge the gap between in vitro and in vivo findings, ensuring that the observed cellular effects translate to meaningful physiological outcomes in animal models. frontiersin.orgresearchgate.net This will provide the necessary foundation for any future consideration of this compound in a clinical setting.
Q & A
Q. How can structural modifications of this compound improve its adjuvant activity in vaccine formulations?
- Methodological Answer : Semi-synthetic derivatives, such as Dicarboxylic this compound (DC-AST VII) and Dodecylamine Conjugated this compound (DAC-AST VII), are synthesized via selective oxidation and amine conjugation. Hydrophobicity-adjusted derivatives enhance micelle formation, improving antigen delivery. In vivo studies in murine models should assess Th1/Th2 cytokine balance (e.g., IFN-γ, IL-4) and antibody titers post-vaccination .
Q. What experimental designs address contradictions in this compound’s pro-inflammatory versus anti-inflammatory effects?
- Methodological Answer : Context-dependent effects arise from dose and model system differences. For example, this compound boosts IL-1β in PMA/ionomycin-stimulated human blood cells but suppresses TNF-α in LPS-treated macrophages. Dual-model systems (e.g., human whole blood assays + murine BMDCs) with dose-response curves (0.01 µM–20 mM) can clarify mechanisms. Transcriptomic profiling (RNA-seq) of TLR4/MyD88 pathways may resolve these discrepancies .
Q. How do researchers validate the specificity of this compound’s interaction with immune cell receptors?
- Methodological Answer : Competitive binding assays using fluorescently labeled derivatives (e.g., dansyl chloride-conjugated AST VII) and receptor knockout models (e.g., MyD88⁻/⁻ mice) can identify target receptors. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity (KD values) to receptors like TLR4 or CD14 .
Q. What strategies optimize this compound’s stability in nano-carrier systems for vaccine delivery?
- Methodological Answer : Encapsulation in cholesterol-based nanoparticles or arabinogalactan-protein complexes improves stability and bioavailability. Dynamic light scattering (DLS) monitors particle size (PDI < 0.3), while in vitro release assays (PBS, pH 7.4) track compound integrity over time. Stability-indicating UPLC methods detect degradation products under stress conditions (heat, light) .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze cytokine data from this compound studies?
- Methodological Answer : Non-parametric tests (e.g., Kruskal-Wallis) are suitable for skewed cytokine data (e.g., IL-1β, TNF-α). Principal component analysis (PCA) can reduce dimensionality in multi-cytokine datasets, while correlation matrices (Spearman’s ρ) identify relationships between compound hydrophobicity and immune markers .
Q. What criteria ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Detailed reaction protocols (e.g., solvent ratios, temperature gradients) and characterization data (¹H/¹³C NMR, HRMS) must be included in supplementary materials. Independent replication by a second lab using the same batch of starting material (AST VII ≥95% purity) validates synthetic routes .
Ethical and Reporting Standards
Q. How can researchers avoid bias when reporting this compound’s adjuvant efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
